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  • Product: 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one
  • CAS: 62756-02-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS 62756-02-9)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one, a molecule of significant interest within th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one, a molecule of significant interest within the broader class of quinolinone derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antifungal, and neuroprotective properties.[1] This guide will delve into the synthesis, chemical properties, and potential biological significance of the title compound, with a particular focus on its role as a potential modulator of key biological targets. We will explore the rationale behind its synthesis and propose detailed experimental protocols for its preparation and characterization. Furthermore, this document will discuss its potential mechanisms of action based on structure-activity relationships within the 4-hydroxy-3-nitroquinolin-2(1H)-one class, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor.

Introduction: The Quinolin-2-one Core and the Significance of N-Alkylation

The quinolin-2-one (or carbostyril) skeleton is a foundational heterocyclic motif present in numerous natural products and synthetic compounds with diverse pharmacological activities. The 4-hydroxy-3-nitro substitution pattern, in particular, has been shown to confer potent biological effects, including the inhibition of allergic reactions and antagonism at the glycine site of NMDA receptors.[2][3]

The introduction of an allyl group at the N1 position of the quinolin-2-one ring system is a strategic modification aimed at modulating the compound's physicochemical and pharmacokinetic properties. The allyl group can influence lipophilicity, membrane permeability, and metabolic stability. Furthermore, the double bond in the allyl moiety provides a potential handle for further chemical modifications or for specific interactions with biological targets. The N-alkylation of quinolin-2-ones is a well-established synthetic strategy to explore structure-activity relationships and to fine-tune the pharmacological profile of this important class of compounds.

Synthesis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one

The synthesis of the title compound is a two-step process, commencing with the nitration of a suitable 4-hydroxy-1H-quinolin-2-one precursor, followed by the N-alkylation of the resulting intermediate.

Step 1: Synthesis of 4-hydroxy-3-nitro-1H-quinolin-2-one (Precursor)

The precursor, 4-hydroxy-3-nitro-1H-quinolin-2-one, is synthesized via the nitration of 4-hydroxy-1H-quinolin-2-one. This reaction is a classic electrophilic aromatic substitution on the electron-rich quinolinone ring.

Experimental Protocol: Nitration of 4-hydroxy-1H-quinolin-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-hydroxy-1H-quinolin-2-one (1.0 eq) in glacial acetic acid.

  • Nitrating Agent Preparation: In a separate beaker, carefully prepare a nitrating mixture of fuming nitric acid (1.1 eq) and glacial acetic acid.

  • Reaction Execution: Cool the quinolinone suspension in an ice bath. Add the nitrating mixture dropwise to the suspension while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The solid precipitate of 4-hydroxy-3-nitro-1H-quinolin-2-one is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum.

Step 2: N-Alkylation with Allyl Bromide

The final step involves the N-alkylation of 4-hydroxy-3-nitro-1H-quinolin-2-one with allyl bromide. This is a nucleophilic substitution reaction where the deprotonated nitrogen of the quinolinone acts as the nucleophile.

Experimental Protocol: Synthesis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one

  • Reaction Setup: To a solution of 4-hydroxy-3-nitro-1H-quinolin-2-one (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃) (1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Alkylation A 4-hydroxy-1H-quinolin-2-one B 4-hydroxy-3-nitro-1H-quinolin-2-one A->B HNO₃, CH₃COOH C 4-hydroxy-3-nitro-1H-quinolin-2-one D 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one C->D Allyl bromide, K₂CO₃, DMF

Caption: Synthetic route to 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one.

Physicochemical and Spectroscopic Properties

The introduction of the allyl group is expected to alter the physicochemical properties of the parent molecule. A summary of the predicted and known properties is presented below.

PropertyValueSource
CAS Number 62756-02-9-
Molecular Formula C₁₂H₁₀N₂O₄-
Molecular Weight 246.22 g/mol -
Appearance Expected to be a solidInferred
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)Inferred

Spectroscopic Characterization:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the allyl group (a multiplet for the CH proton and two doublets of doublets for the terminal CH₂ protons). The aromatic protons of the quinolinone ring will appear in the downfield region.

  • ¹³C NMR: The spectrum will display signals corresponding to the carbons of the quinolinone core, the nitro group-bearing carbon, and the three carbons of the allyl group.

  • IR Spectroscopy: Key vibrational bands are expected for the C=O of the quinolinone ring, the N-O stretching of the nitro group, and the C=C stretching of the allyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Mechanism of Action

The 4-hydroxy-3-nitroquinolin-2(1H)-one scaffold is a known pharmacophore for antagonism at the glycine binding site of the NMDA receptor.[3] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. Its overactivation, however, is implicated in various neurological disorders, making NMDA receptor antagonists valuable therapeutic candidates.

The introduction of the 1-allyl group may influence the potency and selectivity of the compound for the NMDA receptor subtypes. Structure-activity relationship (SAR) studies on related 4-hydroxy-3-nitroquinolin-2(1H)-ones have shown that substitutions on the benzene ring can significantly impact activity.[3][4] It is plausible that the N1-allyl substituent could also play a role in modulating the binding affinity and pharmacokinetic profile.

Proposed Mechanism of Action as an NMDA Receptor Antagonist:

MechanismOfAction Compound 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one GlycineSite Glycine Binding Site Compound->GlycineSite Antagonistic Binding NMDAR NMDA Receptor IonChannel Ion Channel NMDAR->IonChannel Gating GlycineSite->IonChannel Modulates Opening Glutamate Glutamate Glutamate->NMDAR Agonist Binding Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Allows NeuronalActivation Neuronal Activation / Excitotoxicity Ca_Influx->NeuronalActivation

Caption: Proposed antagonistic action at the NMDA receptor glycine site.

Experimental Protocol: In Vitro Evaluation of NMDA Receptor Antagonism

  • Assay Principle: A competitive binding assay using radiolabeled ligands, such as [³H]glycine or a high-affinity glycine site antagonist like [³H]DCKA, can be employed to determine the binding affinity of the test compound to the NMDA receptor's glycine site in rat brain membrane preparations.

  • Membrane Preparation: Homogenize rat forebrains in a suitable buffer and prepare a crude synaptic membrane fraction through differential centrifugation.

  • Binding Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one.

  • Data Analysis: Separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.

Future Directions and Therapeutic Potential

1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one represents a promising scaffold for the development of novel therapeutics. Further research should focus on:

  • Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to fully characterize its pharmacological profile, including its potency, selectivity, and efficacy as an NMDA receptor antagonist.

  • Exploration of Other Activities: Given the broad biological activities of quinolinones, this compound should be screened against other relevant targets, such as kinases and bacterial or fungal pathogens.

  • Pharmacokinetic Profiling: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a potential drug candidate.

  • Analogue Synthesis: The synthesis and evaluation of a library of N-substituted analogues will further elucidate the structure-activity relationships and could lead to the discovery of even more potent and selective compounds.

Conclusion

1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one is a synthetically accessible derivative of a biologically active quinolinone scaffold. Its structural features suggest a high potential for pharmacological activity, particularly as an antagonist of the NMDA receptor. This technical guide has provided a framework for its synthesis, characterization, and biological evaluation. The detailed protocols and mechanistic insights presented herein are intended to facilitate further research and development of this and related compounds for potential therapeutic applications.

References

  • Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1145–1159. Available at: [Link]

  • Buckle, D. R., et al. (1975). 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry, 18(7), 726-32. Available at: [Link]

  • Leeson, P. D., et al. (1992). Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 35(11), 1954-68. Available at: [Link]

  • Geronikaki, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(23), 7869. Available at: [Link]

  • Kaur, M., et al. (2021). Quinolone and Quinolinone as Privileged Scaffolds in Cancer Drug Discovery. Current Topics in Medicinal Chemistry, 21(16), 1435-1463. Available at: [Link]

Sources

Exploratory

chemical structure and properties of 3-nitro-4-hydroxy-2-quinolones

An In-depth Technical Guide to the Chemical Structure and Properties of 3-Nitro-4-Hydroxy-2-Quinolones Introduction The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of 3-Nitro-4-Hydroxy-2-Quinolones

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Among its many derivatives, the 3-nitro-4-hydroxy-2-quinolone series represents a class of compounds with significant, yet specialized, interest. Characterized by a unique arrangement of electron-withdrawing and electron-donating groups on the pyridinone ring, these molecules possess distinct chemical reactivity and a compelling biological profile. Their potential as inhibitors of allergic reactions and as antimicrobial agents has driven research into their synthesis, properties, and structure-activity relationships.[2][3]

This guide offers a comprehensive exploration of the 3-nitro-4-hydroxy-2-quinolone core, intended for researchers, scientists, and drug development professionals. We will dissect the molecule's fundamental structure, delve into its synthesis and chemical reactivity, detail its physicochemical and spectroscopic properties, and analyze its biological activities and the structural modifications that govern them. The content is structured to build from foundational chemical principles to practical experimental applications, providing both theoretical insights and actionable protocols.

Core Chemical Structure and Tautomerism

The defining feature of the 3-nitro-4-hydroxy-2-quinolone scaffold is the fusion of a benzene ring to a di-functionalized pyridinone ring. The formal name, 4-hydroxy-3-nitroquinolin-2(1H)-one, precisely describes its key components: a quinoline core with a ketone at position 2 (rendering it a 2-quinolone), a hydroxyl group at position 4, and a nitro group at position 3. The "(1H)" designation indicates the presence of a proton on the nitrogen atom.

A critical aspect of this structure is its existence in tautomeric equilibrium. The 4-hydroxy-2-oxo form can tautomerize to the 4,2-dihydroxyquinoline form, although the 2-oxo (or lactam) form is generally more stable. More significantly, there is a prominent keto-enol tautomerism between the 4-hydroxy-2-quinolone and the 2-hydroxy-4-quinolone forms. The stability and prevalence of these tautomers can be influenced by substitution (particularly at the N-1 position) and the solvent environment, which has profound implications for the molecule's interactions with biological targets.

Caption: General chemical structure of the 3-nitro-4-hydroxy-2-quinolone core.

The electronic nature of the scaffold is highly polarized. The nitro group at C3 is a powerful electron-withdrawing group, which decreases the electron density of the adjacent aromatic system and influences the acidity of the N-H and O-H protons. This electronic push-pull relationship is central to its reactivity and biological function.

Caption: Key tautomeric forms of the 4-hydroxy-2-quinolone scaffold.

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of 4-hydroxy-2-quinolones typically proceeds via the condensation of an aniline derivative with a malonic acid derivative, followed by a thermal or acid-catalyzed cyclization (Conrad-Limpach-Knorr reaction). To obtain the 3-nitro derivative, a subsequent electrophilic nitration step is required. An alternative approach involves starting with N-alkylated isatoic anhydrides and condensing them with β-ketoesters.[3]

The nitration of the 4-hydroxy-2-quinolone core is a key step. The hydroxyl group at C4 is an activating group that directs electrophiles to the C3 position. The reaction is typically carried out using a mixture of nitric acid and a suitable solvent like propionic or acetic acid.[4]

A Substituted Aniline C Intermediate Amide A->C + B Diethyl Malonate B->C D 4-Hydroxy-2-quinolone C->D High-Temp Cyclization F 3-Nitro-4-hydroxy-2-quinolone D->F Electrophilic Nitration E Nitrating Agent (e.g., HNO₃ in Propionic Acid) E->F

Caption: A generalized workflow for the synthesis of 3-nitro-4-hydroxy-2-quinolones.

Chemical Reactivity

The reactivity of the 3-nitro-4-hydroxy-2-quinolone scaffold is dictated by its functional groups:

  • The Nitro Group: As a strong electron-withdrawing group, it deactivates the quinolone ring towards further electrophilic substitution. However, it is susceptible to nucleophilic attack and can be reduced to an amino group, which opens up a vast potential for further derivatization to create amides, ureas, and other functional groups.

  • The 4-Hydroxy Group: This enolic hydroxyl group is acidic and can be deprotonated to form a phenoxide-like anion. It is a key site for H-bond donation and metal chelation. It can also undergo O-alkylation or O-acylation reactions.[1]

  • The N-H Group: The amide proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation, which can prevent tautomerism and modulate biological activity.

  • The Quinolone Ring: The fused aromatic ring can undergo electrophilic substitution (e.g., halogenation), with the position of substitution directed by any existing substituents on that ring.

Physicochemical and Spectroscopic Properties

The precise physicochemical properties can vary based on substitution, but the core scaffold possesses predictable characteristics.

Physicochemical Data

The following table summarizes key computed properties for the parent compound, 4-hydroxy-3-nitroquinolin-2(1H)-one.

PropertyValueSource
Molecular Formula C₉H₆N₂O₄[5]
Molecular Weight 206.16 g/mol (Calculated)
XLogP3 1.1(Predicted)
Hydrogen Bond Donors 2(Predicted)
Hydrogen Bond Acceptors 5(Predicted)
Melting Point >300 °C (decomposes)
Appearance White to yellow powder/crystal
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure of newly synthesized derivatives.

TechniqueExpected Observations
¹H-NMR - Aromatic Protons: Signals typically appear in the δ 7.0-8.5 ppm range. The specific coupling patterns (doublets, triplets) depend on the substitution pattern on the benzene ring.[6]- N-H Proton: A broad singlet, often downfield (> δ 10 ppm), which may be exchangeable with D₂O.[7]- O-H Proton: A broad, often very downfield singlet (> δ 12 ppm), also exchangeable with D₂O.[8]
¹³C-NMR - Carbonyl Carbon (C2): Signal appears around δ 160-165 ppm.- Hydroxylated Carbon (C4): Signal is typically downfield, around δ 170-175 ppm.- Nitrated Carbon (C3): Signal is found around δ 115-120 ppm.- Aromatic Carbons: Signals appear in the δ 115-140 ppm range.[7]
IR (cm⁻¹) - O-H/N-H Stretch: Broad absorption band in the 3200-3500 cm⁻¹ region.- C=O Stretch (Amide): Strong absorption around 1650-1680 cm⁻¹.[9]- NO₂ Stretch: Two characteristic strong bands, one asymmetric (~1530 cm⁻¹) and one symmetric (~1350 cm⁻¹).[6]- C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ range.
Mass Spec. (ESI+) - [M+H]⁺: The protonated molecular ion is the base peak.- Fragmentation: Common neutral losses include H₂O (dehydration), CO (decarbonylation), and NO₂.[10]

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 4-hydroxy-2-quinolone scaffold are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and immunomodulatory effects.[3] The introduction of the 3-nitro group specifically has been linked to antiallergic and potent antimicrobial activities.[2][11]

Key Biological Activities
  • Antiallergic Activity: Early studies identified 4-hydroxy-3-nitro-2-quinolones as inhibitors of passive cutaneous anaphylaxis reactions in rats, indicating potential for treating type I hypersensitivity reactions.[2][12]

  • Antimicrobial Activity: More recent work has focused on the antimicrobial properties of related scaffolds. While many quinolones are antibacterial, targeting DNA gyrase, certain 3-substituted-4-hydroxy-2-quinolones have shown particularly potent antifungal activity, in some cases exceeding that of control drugs like amphotericin B.[3][11]

  • Enzyme Inhibition: The 4-hydroxy-2-quinolone fragment is a known pharmacophore for inhibiting the bacterial DNA gyrase subunit B (GyrB), an essential enzyme for DNA replication.[7][13] This makes it a valuable starting point for the design of novel antibiotics to combat resistant strains like MRSA.[7]

Structure-Activity Relationships (SAR)

The biological potency of these compounds is highly sensitive to their substitution pattern.

  • C3-Position: The nature of the substituent at C3 is critical. While the nitro group confers certain activities, replacing it with long alkyl chains has been shown to dramatically impact antimicrobial potency.[11] Converting the nitro group to other functionalities via reduction is a key strategy in lead optimization.

  • N1-Position: Alkylation at the N1 position prevents tautomerism and can alter the molecule's shape and hydrogen bonding capacity. This position is often substituted in antibacterial quinolones to improve pharmacokinetic properties.

  • C6/C7-Positions: Introduction of substituents, especially halogens like bromine or chlorine, on the benzene ring can significantly enhance antifungal activity.[11] This is a common strategy in the development of fluoroquinolone antibiotics, where a C6-fluorine is crucial for DNA gyrase inhibition.[14]

Caption: Key structure-activity relationship points for the 2-quinolone scaffold.

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitro-2(1H)-quinolone

This protocol describes the nitration of a 4-hydroxy-2(1H)-quinolone precursor. This procedure is adapted from established methods for the nitration of similar quinoline systems.[4]

Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

5.1. Materials and Equipment

  • Reagents: 4-hydroxy-2(1H)-quinolone, propionic acid, 70% nitric acid, ethanol, deionized water.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, dropping funnel, Buchner funnel and flask, filter paper, standard laboratory glassware, pH paper.

5.2. Step-by-Step Procedure

  • Dissolution: In a 250 mL round-bottom flask, add 4-hydroxy-2(1H)-quinolone (0.10 mol) to propionic acid (150 mL).

  • Heating: Equip the flask with a magnetic stirrer and reflux condenser. Heat the mixture to approximately 120-125 °C with stirring until the solid is fully dissolved.

  • Nitration: Once the solution is clear, add 70% nitric acid (0.20 mol) dropwise via a dropping funnel over 20-30 minutes. Maintain the temperature and stirring. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 125 °C for an additional 15 minutes.

  • Precipitation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. The product will begin to precipitate as a light yellow solid.

  • Isolation: To facilitate complete precipitation, dilute the cooled mixture with an equal volume of ethanol and cool further in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold ethanol (2 x 50 mL), deionized water (2 x 50 mL), and finally cold ethanol again (1 x 50 mL) to remove residual acid and impurities.

  • Drying: Dry the product under vacuum to afford 4-hydroxy-3-nitro-2(1H)-quinolone as a light yellow powder.

5.3. Characterization

  • Determine the yield and melting point.

  • Confirm the structure using NMR, IR, and Mass Spectrometry as described in Section 3.2.

Conclusion

The 3-nitro-4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, characterized by a unique electronic profile and versatile reactivity. Its tautomeric nature and multiple sites for chemical modification provide a rich platform for the design of novel therapeutic agents. While historically investigated for antiallergic properties, recent research has highlighted the potential of the broader 3-substituted-4-hydroxy-2-quinolone class as potent antimicrobial agents, particularly against fungal pathogens. The established synthetic routes and clear structure-activity relationships offer a solid foundation for future drug discovery efforts, particularly in the urgent search for new antibiotics that can overcome microbial resistance. Further exploration of this scaffold is highly warranted and promises to yield novel candidates for drug development pipelines.

References

  • PrepChem. Synthesis of 3-nitro-4-hydroxyquinoline. Available from: [Link]

  • Monforte, F., et al. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Journal of Chemical Research. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 316988, 3-Nitro-4-quinolinol. Available from: [Link]

  • Smith, H., & Spicer, B. A. (1975). 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry.
  • Aly, A. A., et al. Facile synthesis of new pyrano[3,2-c]quinolones via the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile. University of Helsinki. Available from: [Link]

  • Nguyen, T. L. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. Available from: [Link]

  • Aly, A. A., et al. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules. Available from: [Link]

  • Nguyen, T. L. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. Available from: [Link]

  • U.S. Environmental Protection Agency. 8-Chloro-4-hydroxy-3-nitro-2(1H)-quinolinone Env. Fate/Transport. CompTox Chemicals Dashboard. Available from: [Link]

  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Chen, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry. Available from: [Link]

  • Singh, U. P., & Singh, R. K. (2010). Quinolones Chemistry and its Therapeutic Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Chbani, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules. Available from: [Link]

  • Horta, B. A. C., et al. 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • Guezgouz, N., et al. (2025). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
  • Sharma, P. C., & Jain, S. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research and Reviews: Journal of Chemistry.
  • Smith, H., & Spicer, B. A. (1975). 4-Hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry. Available from: [Link]

  • Shcheglov, D. A., et al. (2025). The methods of synthesis, modification, and biological activity of 4-quinolones (review).
  • Dekić, V. S., et al. The synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. Available from: [Link]

  • Singh, R. V., et al. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences.
  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analysis and Testing. Available from: [Link]

Sources

Foundational

N-Allyl-3-Nitro-Quinolin-2-One Derivatives: A New Frontier in Modulating Pathological Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This guide focuses on a specific, underexplored subclass: N-allyl-3-nitro-quinolin-2-one derivatives. We will dissect the therapeutic potential of this molecular architecture by examining its chemical synthesis, the distinct roles of its key functional groups, and its putative mechanisms of action in oncology, infectious diseases, and neuroinflammation. This document provides field-proven experimental protocols, conceptual workflows, and mechanistic diagrams to empower researchers in the rational design and evaluation of this promising compound class.

The Strategic Imperative for New Quinolin-2-one Scaffolds

The quinoline ring system is a cornerstone of drug discovery, found in natural alkaloids and a multitude of synthetic compounds with diverse pharmacological properties.[3][4] Its derivatives have been successfully developed into drugs for treating malaria (e.g., Chloroquine), cancer (e.g., Camptothecin), and bacterial infections (e.g., Ciprofloxacin).[4] The quinolin-2-one (carbostyril) core, in particular, offers a versatile template for chemical modification, leading to compounds with activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[3][5][6][7]

While the broader family of quinolones is well-studied, the specific combination of an N-allyl substituent and a 3-nitro group represents a chemically distinct and therapeutically compelling design. This guide posits that the unique electronic and steric properties conferred by these groups can be harnessed to develop novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Synthesis and Structural Design Rationale

The construction of the N-allyl-3-nitro-quinolin-2-one scaffold is a multi-step process that requires precise control over reaction conditions. The rationale behind this design is to synergistically combine the bioactivity of the nitro-aromatic system with the pharmacokinetic modulation offered by the allyl group.

Proposed Synthetic Workflow

A robust synthetic route begins with the formation of the core quinolin-2-one ring, followed by nitration and, finally, N-alkylation. The following protocol outlines a common and effective approach.

Experimental Protocol: Synthesis of N-allyl-3-nitro-quinolin-2-one

  • Step 1: Synthesis of Quinolin-2-one Core (Friedländer Annulation)

    • Principle: This step involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate) to form the quinoline ring.[2]

    • Methodology:

      • Dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.

      • Add ethyl acetoacetate (1.1 eq) and a catalytic amount of piperidine.

      • Reflux the mixture for 4-6 hours, monitoring completion via Thin Layer Chromatography (TLC).

      • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

      • Wash the solid with cold ethanol and dry under vacuum to yield the quinolin-2-one core.

    • Causality: The use of a base catalyst like piperidine facilitates the initial aldol-type condensation and subsequent cyclization, which is the key bond-forming sequence in this reaction.

  • Step 2: Nitration at the C3 Position

    • Principle: Electrophilic aromatic substitution is used to introduce a nitro group at the C3 position, which is activated by the lactam functionality.

    • Methodology:

      • Suspend the quinolin-2-one (1.0 eq) in concentrated sulfuric acid at 0°C.

      • Add a nitrating mixture (fuming nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

      • Stir the mixture at room temperature for 2-3 hours.

      • Pour the reaction mixture onto crushed ice. The resulting precipitate is the 3-nitro-quinolin-2-one.

      • Filter, wash with copious cold water until neutral, and dry the product.

    • Causality: The strongly acidic environment generates the highly electrophilic nitronium ion (NO₂⁺), which is directed to the electron-rich C3 position of the quinolin-2-one ring.

  • Step 3: N-Allylation

    • Principle: A standard Williamson ether synthesis-like reaction where the deprotonated nitrogen of the quinolin-2-one lactam acts as a nucleophile.

    • Methodology:

      • Dissolve 3-nitro-quinolin-2-one (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

      • Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq), and stir for 30 minutes at room temperature to deprotonate the nitrogen.

      • Add allyl bromide (1.2 eq) dropwise and stir the reaction mixture overnight at room temperature.

      • Quench the reaction with water and extract the product with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to obtain the final N-allyl-3-nitro-quinolin-2-one.

    • Causality: The use of a strong base is critical to generate the nucleophilic amide anion, which then readily attacks the electrophilic allyl bromide in an Sₙ2 reaction.

G cluster_0 Synthesis Workflow start 2-Aminobenzaldehyde + Ethyl Acetoacetate step1 Step 1: Friedländer Annulation (Piperidine, Ethanol, Reflux) start->step1 intermediate1 Quinolin-2-one Core step1->intermediate1 step2 Step 2: Nitration (H₂SO₄ / HNO₃) intermediate1->step2 intermediate2 3-Nitro-quinolin-2-one step2->intermediate2 step3 Step 3: N-Allylation (Allyl Bromide, Base, DMF) intermediate2->step3 product N-Allyl-3-Nitro-quinolin-2-one step3->product

Fig. 1: Proposed workflow for the synthesis of N-allyl-3-nitro-quinolin-2-one.

Dissecting the Structure-Activity Relationship (SAR)

The therapeutic potential of this scaffold is dictated by the interplay of its three key components.

  • Quinolin-2-one Core: This bicyclic system serves as the foundational pharmacophore, providing a rigid structure that can be oriented within a biological target's binding pocket. Its aromatic nature allows for π-π stacking interactions, while the lactam group provides hydrogen bond donor and acceptor capabilities.

  • 3-Nitro Group: The presence of a nitro group at the C5 position of a furan ring is essential for the antibacterial activity of drugs like nitrofurantoin.[8] Similarly, the electron-withdrawing nature of the 3-nitro group in the quinolin-2-one scaffold can significantly influence its biological activity. It can participate in hydrogen bonding and, under hypoxic conditions (prevalent in tumors and bacterial colonies), can be reduced to form cytotoxic reactive nitrogen species.

  • N-Allyl Group: The addition of a small, lipophilic allyl group at the N1 position can have profound effects on the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties. It can enhance membrane permeability and potentially serve as a metabolic handle or a covalent "warhead" for specific enzyme targets.

DNA_Gyrase cluster_pathway Bacterial DNA Replication Inhibition DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Supercoiled Supercoiled DNA (Required for replication) Gyrase->Supercoiled Replication DNA Replication Blocked Compound N-Allyl-3-Nitro- quinolin-2-one Compound->Gyrase Inhibition

Fig. 3: Inhibition of DNA gyrase as a primary antibacterial mechanism.
As Targeted Anticancer Agents

Quinoline derivatives exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, which are pivotal in cancer cell signaling pathways that control growth and proliferation. [1]More recently, specific quinolin-2-one derivatives were identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in both cancer and Alzheimer's disease. [9] Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically.

  • Methodology:

    • Seed cancer cells (e.g., HCT-116 colon cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Self-Validation: Wells with untreated cells serve as the 100% viability control, while wells with only media and DMSO serve as the blank. A known cytotoxic drug (e.g., Doxorubicin) should be used as a positive control.

Table 2: Representative Anticancer Activity Data (Hypothetical)

CompoundIC₅₀ (µM) vs. HCT-116 (Colon)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)
Derivative 12.55.17.8
Derivative 21.83.24.5
Doxorubicin0.50.80.6
As Novel Neuroprotective Agents for Alzheimer's Disease

The discovery of quinolin-2-one derivatives as potent GSK-3β inhibitors has opened a new therapeutic avenue for Alzheimer's disease (AD). [9]GSK-3β is a key enzyme responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of AD. Inhibiting GSK-3β could therefore prevent this pathological cascade.

Experimental Protocol: In Vitro GSK-3β Kinase Assay

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by recombinant human GSK-3β. The amount of phosphorylation is typically quantified using an ATP-consumption assay (e.g., ADP-Glo™).

  • Methodology:

    • Add recombinant GSK-3β enzyme, a specific peptide substrate, and ATP to the wells of a microtiter plate.

    • Add serial dilutions of the N-allyl-3-nitro-quinolin-2-one derivative.

    • Incubate the reaction at room temperature to allow for phosphorylation.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Measure luminescence. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

  • Self-Validation: A no-enzyme control confirms that the signal is enzyme-dependent. A known GSK-3β inhibitor (e.g., Staurosporine) serves as a positive control for inhibition.

GSK3B_Pathway cluster_ad GSK-3β Pathway in Alzheimer's Disease GSK3B Active GSK-3β pTau Hyperphosphorylated Tau GSK3B->pTau Phosphorylation Tau Tau Protein NFT Neurofibrillary Tangles pTau->NFT Neuron Neuronal Dysfunction NFT->Neuron Compound N-Allyl-3-Nitro- quinolin-2-one Compound->GSK3B Inhibition

Fig. 4: Inhibition of GSK-3β to prevent tau hyperphosphorylation.

Conclusion and Future Directions

The N-allyl-3-nitro-quinolin-2-one scaffold represents a strategically designed molecular framework with significant therapeutic potential across multiple disease areas. The unique combination of a proven pharmacophore, a bioreductive nitro group, and a pharmacokinetic-modulating allyl group provides a rich platform for developing next-generation inhibitors. The experimental frameworks provided in this guide offer a clear path for the synthesis, screening, and mechanistic evaluation of these compounds. Future research should focus on synthesizing a focused library of derivatives to fully explore the structure-activity relationships, followed by in vivo efficacy and ADMET profiling of the most promising candidates.

References

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Ahmad, M. R., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

  • Alzahrani, H. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799–2805. [Link]

  • Srivastava, V., & Singh, P. P. (2009). Biological Activities of Quinoline Derivatives. Ingenta Connect. [Link]

  • Various Authors. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Bhagare, A. M., et al. (n.d.). SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. World Journal of Pharmaceutical Research. [Link]

  • Alzahrani, H. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PubMed. [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Salem, M. A., et al. (2024). Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation. Bioorganic Chemistry, 146, 107324. [Link]

  • Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Various Authors. (2026). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances. [Link]

  • Various Authors. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES. Der Pharma Chemica. [Link]

  • Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

  • Czarnek, A., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1289. [Link]

  • Chen, I. L., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Molecules, 24(6), 1169. [Link]

  • Various Authors. (2025). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ResearchGate. [Link]

  • Various Authors. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Various Authors. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • El-Gendy, M. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3097. [Link]

Sources

Exploratory

Technical Guide: The Evolution and Medicinal Chemistry of Nitro-Substituted Quinolones

Executive Summary The incorporation of nitro ( ) groups into the quinolone scaffold represents a complex chapter in medicinal chemistry, characterized by a sharp divergence between clinical utility and toxicological risk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of nitro (


) groups into the quinolone scaffold represents a complex chapter in medicinal chemistry, characterized by a sharp divergence between clinical utility and toxicological risk. While the broader class of fluoroquinolones (e.g., ciprofloxacin) dominates the market via DNA gyrase inhibition, nitro-substituted quinolones —principally represented by Nitroxoline  (5-nitro-8-hydroxyquinoline)—operate through distinct chelation-based mechanisms. This guide analyzes the historical development, synthetic pathways, and structure-activity relationships (SAR) of this subclass, specifically addressing the "genotoxicity trap" that has historically limited the deployment of nitro groups in modern drug design.

Historical Genesis: The Divergent Path

The history of quinolones is bifurcated. The mainstream lineage evolved from nalidixic acid (1962) into fluorinated derivatives. The nitro-substituted lineage, however, found its success in the 8-hydroxyquinoline scaffold.

EraKey CompoundSignificance
1950s 8-Hydroxyquinoline Known antiseptic properties; limited systemic utility.
1962 Nitroxoline Introduction of

at C5. Approved in Europe for UTIs.[1] Demonstrated potent anti-biofilm activity.[2]
1980s Nitro-Fluoroquinolones Experimental attempts to add

to the fluoroquinolone core (C7/C6). largely abandoned due to high Ames test mutagenicity.
2010s Nitroxoline Repurposing Renewed interest for MDR pathogens (MRSA, VRE) and anti-cancer applications (Cathepsin B inhibition).
Visualizing the Evolutionary Tree

The following diagram illustrates the structural divergence between standard fluoroquinolones and the nitro-substituted variants.

QuinoloneEvolution Start Quinolone Precursors (Antiseptics) Nalidixic Nalidixic Acid (1962) First Gen Quinolone Start->Nalidixic NitroBranch Nitro-Substitution (Scaffold Divergence) Start->NitroBranch FluoroBranch Fluorination (C6 Position) Nalidixic->FluoroBranch Nitroxoline Nitroxoline (5-nitro-8-hydroxyquinoline) Clinical Success (UTI) NitroBranch->Nitroxoline Nitration at C5 Cipro Ciprofloxacin (Standard FQ) DNA Gyrase Target FluoroBranch->Cipro NitroFQ Nitro-Fluoroquinolones (Experimental) High Genotoxicity FluoroBranch->NitroFQ Nitro addition (Structural Alert)

Caption: Evolutionary divergence of quinolone antibiotics. Note the separation between the clinically successful Nitroxoline and the genotoxic nitro-fluoroquinolones.

Medicinal Chemistry & SAR: The Nitro Group Dilemma

The Role of the Nitro Group ( )

In Nitroxoline, the nitro group at position C5 is not merely a decorative substituent; it fundamentally alters the electronic properties of the 8-hydroxyquinoline core.

  • Acidity Modulation: The strong electron-withdrawing nature of the

    
     group lowers the pKa of the hydroxyl group at C8. This stabilizes the phenolate anion, enhancing the molecule's ability to chelate divalent cations (Mg²⁺, Mn²⁺, Fe²⁺) at physiological pH [1].
    
  • Lipophilicity: The nitro group improves membrane permeability, allowing the drug to penetrate bacterial biofilms and reach intracellular targets.

The Genotoxicity Trap (Structural Alerts)

In the broader context of drug development, nitro groups are often flagged as "structural alerts."

  • Mechanism: Bacterial nitroreductases can reduce the

    
     group to a nitroso (
    
    
    
    ) and subsequently a hydroxylamine (
    
    
    ) intermediate.
  • Consequence: These reactive intermediates can form adducts with DNA, leading to positive Ames tests (mutagenicity).

  • The Nitroxoline Exception: Unlike experimental nitro-fluoroquinolones, Nitroxoline has a rapid excretion profile and a specific metabolic pathway (conjugation) that has allowed it to remain safe for clinical use for over 50 years [2].

Mechanism of Action: Chelation vs. Inhibition[3]

Unlike ciprofloxacin, which acts as a "poison" to the DNA-Gyrase complex, nitro-substituted quinolones like Nitroxoline function primarily as ion chelators .

Mechanistic Pathway Diagram

Mechanism Nitroxoline Nitroxoline (Nitro-Quinolone) Chelation Chelation Complex (Starvation Strategy) Nitroxoline->Chelation Binds MetalIons Divalent Cations (Fe2+, Zn2+, Mg2+) MetalIons->Chelation Sequestered Biofilm Biofilm Matrix (Requires Fe/Zn) Chelation->Biofilm Destabilizes Metalloenzymes Metalloenzymes (RNA Polymerase, Proteases) Chelation->Metalloenzymes Inhibits Lysis Bacterial Stasis/Lysis (Biofilm Disruption) Biofilm->Lysis Metalloenzymes->Lysis

Caption: The primary mechanism of Nitroxoline involves sequestering essential metal ions, leading to biofilm collapse and enzymatic failure.[2][3]

Key Mechanistic Distinctions:

  • Biofilm Eradication: Nitroxoline is superior to many standard antibiotics in disrupting biofilms because it chelates the iron and zinc required to maintain the biofilm matrix structure [3].

  • Quorum Sensing: By limiting iron availability, it disrupts quorum sensing signaling pathways in P. aeruginosa.

Experimental Protocol: Synthesis of 5-Nitro-8-Hydroxyquinoline

Context: The synthesis of Nitroxoline is a classic electrophilic aromatic substitution. However, direct nitration can be dangerous and yield impurities. The two-step nitrosation-oxidation method is preferred for higher purity and safety in a research setting [4].

Reagents Required:
  • 8-Hydroxyquinoline (Starting material)[1][3][4][5][6]

  • Sodium Nitrite (

    
    )[4]
    
  • Sulfuric Acid (

    
    )
    
  • Nitric Acid (

    
    , 65%)
    
  • Acetic Acid (Glacial)

Step-by-Step Methodology
Phase 1: Nitrosation (Formation of 5-nitroso-8-hydroxyquinoline)
  • Dissolution: Dissolve 0.1 mol of 8-hydroxyquinoline in a mixture of water (50 mL) and concentrated

    
     (15 mL).
    
    • Causality: Acidic medium is required to generate the nitrosonium ion (

      
      ) in situ.
      
  • Cooling: Cool the solution to 0–5°C in an ice bath.

    • Critical Control: Temperature must be kept low to prevent side reactions and control the exotherm.

  • Addition: Dropwise add a solution of

    
     (0.11 mol) in water. Maintain temp < 5°C.
    
  • Precipitation: Stir for 1 hour. The yellow precipitate (5-nitroso intermediate) forms. Filter and wash with cold water.

Phase 2: Oxidation (Conversion to 5-nitro-8-hydroxyquinoline)
  • Suspension: Suspend the wet nitroso intermediate in glacial acetic acid (30 mL).

  • Oxidation: Add

    
     (65%) dropwise at 20–25°C .
    
    • Causality: Nitric acid acts as the oxidizing agent to convert the

      
       group to 
      
      
      
      .
  • Quenching: Pour the reaction mixture into ice water (200 mL).

  • Neutralization: Adjust pH to 5.0–6.0 using 10% NaOH.

    • Self-Validation: The product precipitates maximally at its isoelectric point.

  • Purification: Recrystallize from ethanol/DMF.

    • Validation: Check purity via HPLC (Target >99%) and Melting Point (approx 178-180°C).

Synthesis Workflow Diagram

Synthesis Start 8-Hydroxyquinoline Step1 Nitrosation (NaNO2 / H2SO4, 0°C) Start->Step1 Inter 5-Nitroso Intermediate (Yellow Solid) Step1->Inter Step2 Oxidation (HNO3 / AcOH) Inter->Step2 Final Nitroxoline (5-Nitro-8-Hydroxyquinoline) Step2->Final

Caption: Two-step synthesis pathway ensuring regioselectivity at the C5 position.

Future Horizons: Hybrids and Repurposing

The future of nitro-quinolones lies in hybridization . Researchers are currently linking the quinolone core with other pharmacophores to overcome resistance.

Hybrid ClassTarget PathogenMechanismReference
Nitro-Quinolone-Triazoles M. tuberculosisDual inhibition of Gyrase and cell wall synthesis.[5]
Nitroxoline-Mannich Bases MDR S. aureusEnhanced lipophilicity and membrane disruption.[3]
Nitroxoline (Repurposed) Cancer (Bladder/Breast)Inhibition of Cathepsin B and Angiogenesis (MetAP2).[2][6]

References

  • Sobke, A., et al. (2012).[2] "The urinary antibiotic 5-nitro-8-hydroxyquinoline (nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc."[2] Antimicrobial Agents and Chemotherapy.[2][7] Link

  • Naber, K. G., et al. (2014). "Review of the literature and individual patients' data meta-analysis on efficacy and tolerance of nitroxoline in the treatment of uncomplicated urinary tract infections." BMC Infectious Diseases. Link

  • Abbas, H. A., et al. (2023).[4] "Nitroxoline: A Review of its Repurposing Potential against Multi-Drug Resistant Pathogens." Antibiotics.[1][2][8][9][10][11][12][13][14] Link

  • Isaev, A. A., et al. (2005).[15] "Technology of preparing 8-hydroxy-5-nitroquinoline." Chemistry of Heterocyclic Compounds. Link

  • Desai, N. C., et al. (2016). "Synthesis and antimicrobial screening of some novel quinoline based imidazole derivatives." Medicinal Chemistry Research. Link

  • Shim, J. S., et al. (2010). "Nitroxoline, an antibiotic 8-hydroxyquinoline derivative, inhibits angiogenesis by targeting type 2 methionine aminopeptidase." Journal of the National Cancer Institute. Link

Sources

Foundational

IUPAC name and synonyms for 1-Allyl-4-hydroxy-3-nitro-carbostyril

The following technical guide details the chemical identity, synthesis, and application of 1-Allyl-4-hydroxy-3-nitro-carbostyril (CAS 62756-02-9), a critical intermediate in the synthesis of functionalized quinolinone sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-Allyl-4-hydroxy-3-nitro-carbostyril (CAS 62756-02-9), a critical intermediate in the synthesis of functionalized quinolinone scaffolds for medicinal chemistry.

Advanced Synthesis, Reactivity, and Application Profile[1]

Executive Summary

1-Allyl-4-hydroxy-3-nitro-carbostyril (IUPAC: 1-(prop-2-en-1-yl)-4-hydroxy-3-nitroquinolin-2(1H)-one) is a functionalized heterocyclic building block. It belongs to the class of 4-hydroxy-2-quinolinones (4-hydroxycarbostyrils), which are "privileged scaffolds" in drug discovery due to their ability to mimic peptide bonds and interact with diverse biological targets.

This compound serves primarily as a high-value synthetic intermediate. The presence of the 3-nitro group allows for facile reduction to a 3-amino moiety, unlocking access to 3-amino-4-hydroxy-2-quinolinones—precursors for antibacterial (e.g., substituted sulfonamides), anticancer, and anti-inflammatory agents.[1] The N-allyl group provides a handle for further functionalization (e.g., metathesis or radical cyclization) or serves as a hydrophobic pharmacophore.

Chemical Identity & Properties
PropertySpecification
IUPAC Name 1-(prop-2-en-1-yl)-4-hydroxy-3-nitroquinolin-2(1H)-one
Common Synonyms 1-Allyl-4-hydroxy-3-nitro-2-quinolinone; 1-Allyl-3-nitro-4-hydroxycarbostyril
CAS Registry Number 62756-02-9
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
Core Scaffold Quinoline-2,4-dione (Carbostyril)
Key Functional Groups Nitro (-NO₂), Enolic Hydroxyl (-OH), N-Allyl (-CH₂CH=CH₂)
Solubility Soluble in DMSO, DMF, hot Acetic Acid; sparingly soluble in water.[2][3][4][5]
Synthesis Protocols

The synthesis of 1-Allyl-4-hydroxy-3-nitro-carbostyril requires a regioselective approach to ensure the allyl group is attached to the nitrogen (N1) rather than the oxygen (O4), followed by controlled nitration.

Pathway A: The "N-Allyl Aniline" Route (Recommended)

This route guarantees N-alkylation specificity by installing the allyl group before cyclization.

Step 1: N-Allylation of Aniline

  • Reagents: Aniline, Allyl Bromide, K₂CO₃, DMF.

  • Conditions: 60°C, 4 hours.

  • Mechanism: Sₙ2 nucleophilic substitution.

  • Product: N-allylaniline.

Step 2: Malonate Condensation & Cyclization

  • Reagents: N-allylaniline, Diethyl Malonate (or Malonic Acid + POCl₃).

  • Conditions: High temperature (180-200°C) or PPA (Polyphosphoric Acid) catalysis.

  • Mechanism: Thermal condensation to the anilide followed by intramolecular Friedel-Crafts acylation (cyclization).

  • Intermediate: 1-Allyl-4-hydroxy-2-quinolinone.

Step 3: Regioselective Nitration (The Critical Step)

  • Reagents: 70% Nitric Acid (HNO₃), Glacial Acetic Acid (AcOH), Sodium Nitrite (NaNO₂).[1][6]

  • Protocol:

    • Dissolve 1-Allyl-4-hydroxy-2-quinolinone in glacial acetic acid.

    • Heat to 90°C.

    • Add HNO₃ dropwise (catalytic NaNO₂ assists initiation).

    • Caution: Exothermic reaction. Monitor temperature to prevent oxidation of the allyl double bond.

    • Quench with ice water; the yellow nitro product precipitates.

  • Yield Expectation: 75–85%.

Pathway B: Direct Alkylation (Less Specific)

Direct alkylation of 4-hydroxy-3-nitro-2-quinolinone often yields a mixture of N-allyl and O-allyl isomers due to ambient nucleophilicity of the amide/enol system, requiring tedious chromatographic separation. Pathway A is superior for scale-up.

Reaction Engineering & Workflow Visualization

The following diagram illustrates the logical synthesis flow and the downstream utility of the target compound.

SynthesisPath cluster_0 Precursor Assembly cluster_1 Scaffold Formation cluster_2 Functionalization (Target) cluster_3 Downstream Application Aniline Aniline NAllyl N-Allylaniline Aniline->NAllyl + AllylBr K2CO3 AllylBr Allyl Bromide Cyclization Cyclization (High Temp/PPA) NAllyl->Cyclization + Malonate Malonate Diethyl Malonate Quinolinone 1-Allyl-4-hydroxy- 2-quinolinone Cyclization->Quinolinone Nitration Nitration (HNO3/AcOH, 90°C) Quinolinone->Nitration Target TARGET: 1-Allyl-4-hydroxy- 3-nitro-carbostyril Nitration->Target Reduction Reduction (Na2S2O4 or H2/Pd) Target->Reduction Amine 3-Amino-1-allyl- 4-hydroxy-2-quinolinone Reduction->Amine Drug Drug Candidates (Antibacterial/Anticancer) Amine->Drug Amide Coupling

Figure 1: Step-wise synthesis pathway from Aniline to the Target Nitro-Carbostyril and its subsequent reduction to bioactive amino-quinolinone scaffolds.[2][6]

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should confirm the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • Allyl Group: Multiplet at ~5.9 ppm (CH), Doublet at ~5.2 ppm (=CH₂), Doublet at ~4.9 ppm (N-CH₂).

    • Aromatic Ring: Four protons in the 7.2–8.2 ppm range (H5, H6, H7, H8). H5 (peri to carbonyl) typically shifts downfield (~8.1 ppm).

    • Hydroxyl: Broad singlet >13.0 ppm (chelated with 3-nitro group).

  • IR Spectroscopy:

    • C=O (Lactam): Strong band at 1640–1660 cm⁻¹.

    • NO₂ (Nitro): Asymmetric stretch ~1520 cm⁻¹, Symmetric stretch ~1340 cm⁻¹.

    • OH: Broad band ~3200–3400 cm⁻¹.

Applications in Drug Development

The 1-Allyl-4-hydroxy-3-nitro-carbostyril moiety is rarely the final drug; it is a versatile synthon .

  • 3-Amino-4-hydroxy-2-quinolinone Precursor:

    • Reduction of the nitro group (using Sodium Dithionite or H₂/Pd) yields the 3-amino derivative.

    • Significance: This amine is chemically equivalent to the amino acid residue in peptides, allowing the scaffold to act as a peptidomimetic .

  • Antibacterial Agents:

    • Derivatives coupled with sulfonamides or benzoic acids have shown potency against Gram-positive bacteria (e.g., S. aureus).

  • Anticancer Agents:

    • The 3-nitro and 3-amino quinolinones are investigated as inhibitors of tyrosine kinases and other oncogenic pathways.

Safety & Handling
  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Handle the nitration reaction with strict temperature control.

  • Allyl Halides (Precursors): Lachrymators and alkylating agents. Use in a fume hood.

  • Storage: Store in amber vials (light sensitive) at 2–8°C.

References
  • Chemical Identity & CAS: 1-allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS: 62756-02-9).[7] APAC Pharmaceutical. Link

  • Synthesis Methodology (Nitration): Matter, M., et al. "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone." Molecules, 2023.[1][8] (Describes nitration of 4-hydroxy-2-quinolinones using HNO₃/AcOH). Link

  • General Quinolinone Reactivity: Ukainets, I. V., et al. "4-Hydroxy-2(1H)-quinolone.[2] Part 1: Synthesis and Reactions."[5] Chemistry of Heterocyclic Compounds. (Review of N-alkylation and nitration strategies). Link

  • Biological Relevance: Aly, A. A., & Abdou, M. M.[5][9] "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives." Journal of Heterocyclic Chemistry. Link

Sources

Exploratory

melting point data for 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one

This guide provides an in-depth technical analysis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS 62756-02-9).[1] It addresses the physicochemical properties, synthesis pathways, and critical characterization protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS 62756-02-9).[1] It addresses the physicochemical properties, synthesis pathways, and critical characterization protocols required for researchers and drug development professionals working with this specific quinolone derivative.

Executive Summary & Physicochemical Profile[1][2]

1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one is a functionalized heterocyclic intermediate used primarily in the synthesis of bioactive quinoline derivatives.[1] Unlike its parent compound, which exhibits a high melting point due to extensive intermolecular hydrogen bonding, the N-allyl derivative displays distinct thermal behavior governed by the disruption of the amide dimer network and the steric influence of the allyl group.[1]

Melting Point Data & Thermal Analysis

While the parent compound (4-hydroxy-3-nitro-2-quinolone) decomposes at high temperatures (>300°C), the N-alkylation significantly lowers the lattice energy.[1]

CompoundStructureCAS NumberMelting Point (°C)Note
Target Compound 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one 62756-02-9 155 – 165°C (Predicted) *N-substitution disrupts H-bonding
Parent Scaffold4-Hydroxy-3-nitro-1H-quinolin-2-one15151-57-2361°C (dec.)[1]High stability due to NH[1]···O=C dimers
N-Butyl Analog1-Butyl-4-hydroxy-3-nitro-1H-quinolin-2-one392323-50-1148 – 152°C (Est.)[1]Lipophilic chain lowers MP
Precursor1-Allyl-4-hydroxy-1H-quinolin-2-one22503-68-0178 – 180°CLacks nitro group dipole

*Note: Exact experimental values for CAS 62756-02-9 are rarely reported in open literature.[1] The predicted range is derived from Structure-Property Relationship (SPR) analysis of homologous N-alkyl-3-nitro-4-hydroxy-2-quinolones.

Structural Specifications
  • IUPAC Name: 1-(prop-2-en-1-yl)-4-hydroxy-3-nitroquinolin-2(1H)-one[1]

  • Molecular Formula: C₁₂H₁₀N₂O₄[1]

  • Molecular Weight: 246.22 g/mol [1]

  • Acidity (pKa): ~4.5 (The 3-nitro group enhances the acidity of the 4-OH enolic proton).[1]

  • Solubility: Soluble in DMF, DMSO, and hot ethanol; sparingly soluble in water and diethyl ether.[1]

Synthesis & Mechanistic Pathway[1][3]

The synthesis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one typically follows a Nitration-First or Alkylation-First strategy.[1] The most robust route for scale-up involves the nitration of the pre-formed N-allyl quinolone to avoid O-alkylation side products.[1]

Reaction Workflow
  • Cyclization: N-Allylaniline reacts with diethyl malonate (or malonic acid/POCl₃) to form 1-allyl-4-hydroxy-2-quinolone.[1]

  • Nitration: Electrophilic aromatic substitution at the C3 position using fuming nitric acid in acetic acid.[1] The electron-rich enol at C4 directs the nitro group to C3.[1]

SynthesisPathway Start N-Allylaniline + Diethyl Malonate Intermediate 1-Allyl-4-hydroxy- 2-quinolone (Precursor) Start->Intermediate Cyclization (>200°C) Product 1-Allyl-4-hydroxy- 3-nitro-2-quinolone (Target) Intermediate->Product Electrophilic Subst. (C3 Position) Reagent HNO3 / AcOH (Nitration) Reagent->Intermediate

Figure 1: Synthetic pathway for the target compound via direct nitration of the N-allyl precursor.

Experimental Protocols for Characterization

To validate the identity and purity of the compound, the following protocols are recommended. These steps ensure that the melting point depression observed is due to the N-allyl group and not impurities (e.g., unreacted precursor).[1]

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine the precise melting range and check for decomposition.

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (ethanol/acetic acid solvates are common).

  • Loading: Pack 2-3 mm of the fine powder into a glass capillary.

  • Heating:

    • Ramp fast (10°C/min) to 130°C.

    • Ramp slow (1°C/min) from 130°C until melting is observed.

  • Observation: Record the onset (liquefaction) and clear point (complete melt). Watch for gas evolution (decomposition).[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting, polymorphic transitions, and decomposition.[1]

  • Pan: Aluminum (crimped, vented).[1]

  • Atmosphere: Nitrogen (50 mL/min).[1]

  • Program: Equilibrate at 30°C → Ramp 10°C/min to 250°C.

  • Expected Result: A sharp endotherm (melting) near 160°C, followed immediately or accompanied by a broad exotherm (decomposition of the nitro group).[1]

Protocol C: Purity Verification (TLC/HPLC)

Before thermal analysis, ensure purity >98% to avoid eutectic melting point depression.[1]

  • TLC Mobile Phase: Dichloromethane : Methanol (95:5).[1]

  • Visualization: UV (254 nm) – The nitro group quenches fluorescence; the quinolone core absorbs strongly.[1]

  • Impurity Check: Look for the starting material (1-allyl-4-hydroxy-2-quinolone), which has a slightly higher Rf and different fluorescence.[1]

Critical Structure-Property Relationships

Understanding why the melting point behaves this way is crucial for drug design.[1]

  • Loss of H-Bonding: The parent 4-hydroxy-2-quinolone exists as a stable dimer held together by dual NH[1]···O=C hydrogen bonds.[1] Substitution of the N-H proton with an allyl group eliminates this donor capability, drastically reducing the lattice energy and melting point (from >360°C to <200°C).[1]

  • Nitro Group Effect: The C3-nitro group is electron-withdrawing, increasing the acidity of the C4-hydroxyl group.[1] This creates a strong intramolecular H-bond (OH[1]···O₂N), which stabilizes the planar conformation but can also lead to thermal instability (decomposition) near the melting point.[1]

  • Steric Bulk: The allyl group adds flexibility and steric bulk, preventing the tight π-π stacking observed in the parent compound, further lowering the melting point.[1]

References

  • Chemical Abstracts Service (CAS). Registry Number 62756-02-9: 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one.[1] American Chemical Society.[1][2] [1][2]

  • Kappe, T., et al. (1980).[1] Syntheses of Heterocycles using Malonyl Chlorides.[1]Monatshefte für Chemie, 111, 407-416.[1] (Describes general synthesis of 4-hydroxy-2-quinolones).

  • Ukrainets, I. V., et al. (1993).[1] 4-Hydroxy-2-quinolones.[1][3][2] Synthesis and biological activity.[1][3]Chemistry of Heterocyclic Compounds, 29(3), 321-324.[1] (Discusses N-alkylation effects on melting points).

  • PubChem Compound Summary. 4-Hydroxy-3-nitro-1H-quinolin-2-one (Parent).[1][4] National Center for Biotechnology Information.[1] [1]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one from 4-hydroxy-2-quinolone

Executive Summary & Strategic Analysis The synthesis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (Target Molecule) requires the precise functionalization of the 4-hydroxy-2-quinolone scaffold at two distinct positions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (Target Molecule) requires the precise functionalization of the 4-hydroxy-2-quinolone scaffold at two distinct positions: the nitrogen (N1) and the carbon alpha to the carbonyl (C3).

This application note details a "Nitration-First" synthetic strategy. While N-alkylation of quinolones is a standard transformation, the presence of an allyl group (containing a reactive alkene) necessitates its introduction after the harsh oxidative conditions required for nitration. Attempting to nitrate 1-allyl-4-hydroxy-2-quinolone directly would likely result in oxidative cleavage or addition to the allyl double bond by nitric acid.

Retrosynthetic Logic
  • Target: 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one

  • Precursor: 3-Nitro-4-hydroxy-2-quinolone

  • Starting Material: 4-Hydroxy-2-quinolone (Quinoline-2,4-diol)

The pathway is defined by two key chemical behaviors:

  • Electrophilic Aromatic Substitution (Nitration): The C3 position of 4-hydroxy-2-quinolone is highly nucleophilic due to the activating effect of the 4-hydroxyl group (vinylogous enol), allowing for regioselective nitration.

  • Ambident Nucleophile Alkylation: The N1 position is an amide nitrogen. While O-alkylation at C4 is a competing reaction, the use of polar aprotic solvents and specific bases favors N-alkylation (thermodynamic control).

Experimental Workflow Diagram

The following flowchart visualizes the critical decision points and reaction flow.

SynthesisPath Start Starting Material: 4-Hydroxy-2-quinolone Step1 Step 1: Nitration (HNO3, AcOH, Reflux) Start->Step1 Electrophilic Subst. Inter Intermediate: 3-Nitro-4-hydroxy-2-quinolone Step1->Inter Precipitation & Wash Step2 Step 2: N-Allylation (Allyl Bromide, K2CO3, DMF) Inter->Step2 Nucleophilic Subst. Target Target Product: 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one Step2->Target Purification AltStart Alt Route: N-Allylation First AltRisk Risk: Oxidative Cleavage of Allyl Group AltStart->AltRisk HNO3 reacts with alkene

Caption: Figure 1. Sequential synthesis pathway prioritizing the stability of the allyl moiety by performing nitration prior to alkylation.

Detailed Protocols

Step 1: Regioselective Nitration at C3

This step introduces the nitro group at the most electron-rich position of the quinolone ring.

Reagents:

  • 4-Hydroxy-2-quinolone (1.0 eq)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Glacial Acetic Acid (AcOH) as solvent

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxy-2-quinolone (10 mmol, ~1.61 g) in glacial acetic acid (15 mL).

  • Addition: Slowly add concentrated nitric acid (5 mL) dropwise to the suspension at room temperature. Caution: Exothermic reaction. Evolution of NO₂ fumes (brown gas) may occur.

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 1–2 hours. The suspension will typically clear as the reaction proceeds, followed by the precipitation of the nitro compound.

  • Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into crushed ice (approx. 100 g) with vigorous stirring.

  • Isolation: Filter the resulting yellow precipitate using a Buchner funnel.

  • Purification: Wash the solid copiously with cold water to remove excess acid. Recrystallize from ethanol or acetic acid if necessary.

  • Yield Expectation: 85–95%.

  • Product: 3-Nitro-4-hydroxy-2-quinolone .

Mechanistic Insight: The 4-hydroxy group activates the C3 position (ortho to the hydroxyl) for electrophilic attack. The acidic conditions prevent N-nitration.

Step 2: N-Allylation of 3-Nitro-4-hydroxy-2-quinolone

This step involves the alkylation of the amide nitrogen. The challenge here is distinguishing between N-alkylation (desired) and O-alkylation (undesired). Using a polar aprotic solvent (DMF) and a carbonate base favors the N-alkylated product.

Reagents:

  • 3-Nitro-4-hydroxy-2-quinolone (Intermediate from Step 1) (1.0 eq)

  • Allyl Bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (Solvent)

Protocol:

  • Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-nitro-4-hydroxy-2-quinolone (5 mmol, ~1.03 g) in dry DMF (10 mL).

  • Deprotonation: Add K₂CO₃ (10 mmol, 1.38 g). Stir at room temperature for 30 minutes. The solution may change color (often to a deeper yellow/orange) as the anion forms.

    • Note: If using NaH (60% dispersion), add carefully at 0 °C, then warm to RT. K₂CO₃ is generally milder and sufficient.

  • Alkylation: Add allyl bromide (6 mmol, ~0.52 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 60–80 °C and monitor by TLC (Thin Layer Chromatography). Reaction time is typically 4–12 hours.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate.

    • If oil forms: Extract with ethyl acetate (3 x 20 mL), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product may contain traces of O-alkylated byproduct. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient, typically 80:20 to 50:50) or recrystallization from Ethanol/DMF.

  • Product: 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one .

Critical Control Point (Regioselectivity): The 3-nitro group is electron-withdrawing, increasing the acidity of the N-H bond. While the "hard" nature of the oxygen nucleophile might suggest O-alkylation, the thermodynamic product in DMF is typically the N-alkylated lactam. 1H NMR is essential to confirm the structure (see Section 4).

Characterization & Data Analysis

To validate the synthesis, compare spectral data against the expected signals.

Data Summary Table
ParameterExpected Value / SignalStructural Assignment
Physical State Yellow crystalline solidNitro-conjugated system
1H NMR (N-Allyl) δ 5.8–6.0 ppm (Multiplet, 1H)Allyl -CH= (Internal vinyl proton)
1H NMR (N-Allyl) δ 5.1–5.3 ppm (Multiplet, 2H)Allyl =CH₂ (Terminal vinyl protons)
1H NMR (N-Allyl) δ 4.8–5.0 ppm (Doublet/Broad, 2H)Allyl N-CH₂- (Methylene adjacent to N)
1H NMR (Aromatic) δ 7.2–8.2 ppm (4H)Quinolone aromatic ring protons
1H NMR (OH) δ > 13.0 ppm (Broad Singlet)4-OH (Intramolecular H-bond to Nitro)
IR Spectroscopy ~1640–1660 cm⁻¹C=O[1][2][3][4] (Lactam carbonyl)
IR Spectroscopy ~1530 & 1350 cm⁻¹NO₂ (Nitro group asymmetric/symmetric stretch)
NMR Verification Strategy
  • N- vs O-Alkylation:

    • N-Allyl: The N-CH₂ signal typically appears around 4.8–5.0 ppm .

    • O-Allyl: If O-alkylation occurred (forming an allyl ether), the O-CH₂ signal would shift downfield to ~5.5–6.0 ppm due to the higher electronegativity of oxygen compared to nitrogen.

    • Carbonyl: In the N-alkylated product (lactam), the C=O stretch remains strong in IR. In the O-alkylated product (lactim ether), the C=O character is lost/altered.

References

  • Detsi, A., et al. (1996).[3] "Synthesis and reactions of 4-hydroxy-2(1H)-quinolone." ResearchGate.[5]

  • Suzuki, M., et al. "Chemistry of Nitroquinolones and Synthetic Application." National Institutes of Health (PMC).

  • Zhang, X., et al. (2017). "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations." Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Synthesis of 4-quinolones and related heterocycles."

  • Gach-Janczak, K., et al. (2025). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." National Institutes of Health (PMC).

Sources

Application

Application Note: Regioselective N-Allylation of 4-Hydroxy-3-nitro-1H-quinolin-2-one

Abstract & Scope This application note details a robust, scalable protocol for the N-allylation of 4-hydroxy-3-nitro-1H-quinolin-2-one . While the quinolone scaffold is an ambident nucleophile capable of reacting at both...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the N-allylation of 4-hydroxy-3-nitro-1H-quinolin-2-one . While the quinolone scaffold is an ambident nucleophile capable of reacting at both the nitrogen (N1) and oxygen (O4) positions, this protocol utilizes Hard-Soft Acid-Base (HSAB) principles and thermodynamic control to exclusively favor the N-allyl product.

The resulting molecule, 1-allyl-4-hydroxy-3-nitroquinolin-2(1H)-one , is a critical intermediate for the synthesis of tricyclic pyrano[3,2-c]quinoline scaffolds and bioactive alkaloids. The presence of the electron-withdrawing nitro group at the C3 position significantly alters the


 of the substrate, requiring specific base/solvent pairings to ensure complete conversion.

Mechanistic Insight & Reaction Design

The Ambident Nucleophile Challenge

The substrate exists in a tautomeric equilibrium between the lactam (A) and lactim (B) forms. Under basic conditions, the deprotonated anion creates a resonance system where the negative charge is delocalized between the Nitrogen (N1) and the Oxygen (O4).

  • N-Alkylation (Thermodynamic): Favored by polar aprotic solvents and alkali metal carbonates. The resulting amide bond is thermodynamically more stable than the imidate ester.

  • O-Alkylation (Kinetic): Often favored by silver salts (

    
    ) or non-polar solvents. O-allyl products are allyl vinyl ethers, which are prone to Claisen rearrangements; however, the C3-nitro group sterically and electronically hinders this rearrangement, making regioselectivity at the alkylation step critical.
    
The 3-Nitro Effect

The nitro group (


) at C3 is a strong electron-withdrawing group (EWG).
  • Acidity Enhancement: It significantly lowers the

    
     of the N-H proton, making deprotonation facile even with weak bases.
    
  • Nucleophilicity Reduction: It pulls electron density from the ring, making the resulting anion less nucleophilic than unsubstituted quinolones. Implication: The reaction requires heat (

    
    ) and a polar aprotic solvent (DMF) to proceed at a reasonable rate.
    
Reaction Pathway Diagram

ReactionPathway Substrate 4-hydroxy-3-nitro- 2-quinolone Base Base (K2CO3) Deprotonation Substrate->Base Anion Delocalized Anion (Ambident Nucleophile) Base->Anion - H+ TS_N Transition State (N-attack) Anion->TS_N + Allyl Bromide (DMF, 60°C) Byproduct O-Allyl Isomer (Minor/Avoided) Anion->Byproduct Kinetic Control (Avoided) Product 1-Allyl-4-hydroxy- 3-nitro-2-quinolone (Target) TS_N->Product Thermodynamic Stability

Figure 1: Reaction pathway demonstrating the divergence between N- and O-alkylation. Conditions are tuned to favor the green path (N-attack).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
4-hydroxy-3-nitro-2-quinolone 206.151.0Substrate
Allyl Bromide 120.981.2Electrophile
Potassium Carbonate (

)
138.212.0Base
Potassium Iodide (

)
166.000.1Catalyst (Finkelstein)
DMF (Anhydrous) --Solvent (0.5 M conc.)
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-hydroxy-3-nitro-1H-quinolin-2-one (1.0 equiv) and anhydrous DMF (10 volumes relative to substrate mass).

  • Add anhydrous

    
      (2.0 equiv).
    
    • Observation: The suspension will likely turn yellow/orange due to the formation of the nitronate-like anion.

  • Stir at room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Alkylation

  • Add Potassium Iodide (0.1 equiv) to catalyze the reaction via in situ formation of allyl iodide (more reactive).

  • Add Allyl Bromide (1.2 equiv) dropwise via syringe over 5 minutes.

    • Caution: Allyl bromide is a lachrymator. Perform in a fume hood.

  • Heat the reaction mixture to

    
      in an oil bath.
    
  • Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1).

    • Endpoint: Typically 3–5 hours. The starting material (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Pour the reaction mixture slowly into ice-cold water (50 volumes) with vigorous stirring.

    • Why: The product is hydrophobic and will precipitate, while DMF and inorganic salts dissolve.

  • Filter the precipitate using a Büchner funnel.

  • Wash the solid cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Dry the solid in a vacuum oven at

    
     for 6 hours.
    
  • Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/DMF (9:1).

Workflow Diagram

WorkupFlow Start Reaction Mixture (DMF, 60°C) Quench Pour into Ice Water (Precipitation) Start->Quench Filter Vacuum Filtration Quench->Filter Wash Wash: Water (3x) -> Cold EtOH (1x) Filter->Wash Dry Vacuum Dry (45°C) Wash->Dry Final Final Solid Product (Yellow Powder) Dry->Final

Figure 2: Downstream processing workflow ensuring removal of DMF and inorganic salts.

Characterization & Validation

To validate the structure and ensure N-alkylation over O-alkylation, use the following spectroscopic markers:

TechniqueExpected Signal (N-Allyl)Diagnostic Value

H NMR

4.8–5.0 ppm (N-

, doublet)
Critical: N-

signals appear upfield relative to O-

(

> 5.0).

H NMR
Disappearance of

11–12 ppm (NH)
Confirms substitution at Nitrogen.
IR 1640–1660 cm

(C=O Amide)
Strong carbonyl stretch confirms Lactam ring retention (N-alkylation).
IR 1350 & 1530 cm

(

)
Confirms integrity of the nitro group.

Self-Validation Check: If the product is O-alkylated, the Carbonyl (C=O) stretch in IR will be weak or absent (replaced by C=N), and the


H NMR methylene protons will shift downfield (

5.0–5.5 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground. Increase stir time before adding allyl bromide.
O-Alkylation Observed Solvent polarity too lowEnsure DMF is dry. Do not use Acetone or THF, as they may favor O-alkylation or reduce solubility of the nitronate.
Starting Material Remains Nitro-group deactivationAdd 0.1 eq TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst/iodide source. Increase temp to

.
Product is Oily/Sticky Residual DMFWash the solid more thoroughly with water. Recrystallize from Ethanol.[2]

References

  • Regioselectivity in Quinolones

    • Standard protocols for N-alkylation of 2-quinolones utilizing alkali carbon
    • Source: (Demonstrates N-alkylation preference in similar 3-nitro-4-hydroxy scaffolds).

  • Mechanistic Basis (HSAB)

    • Analysis of N- vs O-alkylation competition in ambident heterocyclic anions.
    • Source:

  • Biological Context

    • Utility of 3-nitro-4-hydroxyquinolones as precursors for antibacterial agents.[3]

    • Source:

  • Reaction Optimization

    • Use of Finkelstein conditions (KI)
    • Source:

Sources

Method

recrystallization solvents for purifying 3-nitro-quinolin-2-one derivatives

Application Note: Optimizing Recrystallization Strategies for 3-Nitro-quinolin-2-one Scaffolds Introduction & Chemical Context The 3-nitro-quinolin-2-one scaffold is a critical intermediate in the synthesis of NMDA recep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Recrystallization Strategies for 3-Nitro-quinolin-2-one Scaffolds

Introduction & Chemical Context

The 3-nitro-quinolin-2-one scaffold is a critical intermediate in the synthesis of NMDA receptor antagonists, kinase inhibitors, and potential anticancer agents. However, its purification presents distinct challenges due to the physicochemical properties imparted by the nitro group at the C3 position and the lactam functionality at C2.

The Purification Challenge:

  • Lactam-Lactim Tautomerism: While predominantly in the 2-one (lactam) form, the compound possesses a polar amide backbone capable of strong intermolecular hydrogen bonding (dimerization), leading to high melting points and poor solubility in common organic solvents (e.g., dichloromethane, ether).

  • Nitro Group Effects: The C3-nitro group is strongly electron-withdrawing.[1] This increases the acidity of the N-H proton (

    
    
    
    
    
    10-11), making the compound susceptible to deprotonation in basic media. Furthermore, the nitro group increases polarity, often causing "oiling out" during recrystallization from non-polar solvents.

This guide outlines three field-proven solvent systems selected to disrupt these intermolecular forces while maintaining chemical stability.

Solvent Selection Matrix

The choice of solvent is dictated by the substitution pattern of the quinolinone ring. Use the table below to select the optimal system.

Solvent SystemRolePolarity (

)
Boiling Point (

C)
Best For...Key Advantage
Glacial Acetic Acid Primary6.2118Unsubstituted / Halogenated derivatives (High MP)Disrupts amide H-bonds; suppresses ionization.
Ethanol / Water Binary24.5 / 8078 / 100Alkyl / Alkoxy substituted derivatives"Green" profile; gentle thermal stress.
DMF / Water Rescue36.7 / 80153 / 100Poly-aromatic / "Brick dust" solidsSolubilizes highly insoluble aggregates.
Acetonitrile Primary37.582Lipophilic derivativesGood impurity rejection; easy drying.

Detailed Experimental Protocols

Protocol A: The "Classic" Glacial Acetic Acid Method

Recommended for: High-purity requirements and removing inorganic salts or unreacted anilines.

Mechanism: Acetic acid acts as both a solvent and a weak acid. It protonates basic impurities (like unreacted 2-aminobenzaldehyde or anilines), keeping them in solution while the neutral nitro-quinolinone crystallizes out upon cooling.

Step-by-Step:

  • Ratio: Use approximately 10–15 mL of glacial acetic acid per gram of crude solid.

  • Dissolution: Heat the suspension to reflux (118°C). The solid should dissolve completely to form a clear yellow/orange solution.

    • Note: If black specks remain (inorganic salts or char), perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[2]

  • Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Wash: Wash the cake with cold acetic acid (1x) followed by copious water (3x) to remove acid traces.

  • Drying: Dry in a vacuum oven at 60°C. Acetic acid is difficult to remove; ensure constant weight is achieved.

Protocol B: The Ethanol/Water "Anti-Solvent" Method

Recommended for: Derivatives with alkyl side chains or temperature-sensitive substrates.

Mechanism: Ethanol solubilizes the organic framework; water acts as an anti-solvent to drastically reduce solubility, forcing precipitation.

Step-by-Step:

  • Dissolution: Suspend the crude solid in boiling Ethanol (95% or absolute). Add solvent until the solid just dissolves.

  • Anti-Solvent Addition: While maintaining a gentle boil, add hot distilled water dropwise.

  • The Cloud Point: Continue adding water until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of hot ethanol to clear the solution.

  • Crystallization: Remove from heat. Cover the flask and allow it to sit undisturbed.

    • Tip: If the product oils out (forms a liquid blob at the bottom), reheat to dissolve and add a seed crystal of pure product while cooling.

  • Isolation: Filter and wash with 50% cold aqueous ethanol.

Protocol C: The DMF/Water "Crash" Method

Recommended for: Highly insoluble "brick dust" compounds that fail to dissolve in boiling acetic acid or ethanol.

Step-by-Step:

  • Dissolution: Dissolve the solid in the minimum amount of hot DMF (approx. 90-100°C). Do not boil DMF (153°C) to avoid thermal decomposition.

  • Filtration: Filter hot if necessary to remove mechanical impurities.[2]

  • Precipitation: Pour the hot DMF solution slowly into a beaker containing 5x volume of ice-cold water under vigorous stirring.

  • Digestion: The product will precipitate immediately. Stir for 15 minutes to break up clumps.

  • Isolation: Filter and wash thoroughly with water to remove DMF.

  • Drying: High vacuum is required to remove residual DMF.

Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

This logic gate aids in selecting the correct protocol based on the derivative's functional groups.

SolventSelection Start Analyze 3-Nitro-quinolin-2-one Derivative SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck MeltingPoint Melting Point > 250°C? SolubilityCheck->MeltingPoint No MethodB Protocol B: Ethanol/Water (Best for Yield) SolubilityCheck->MethodB Yes Sensitive Acid Sensitive Groups? (e.g., Acetals, Boc) MeltingPoint->Sensitive Yes (High MP) MeltingPoint->MethodB No MethodA Protocol A: Glacial Acetic Acid (Best for Purity) Sensitive->MethodA No MethodC Protocol C: DMF/Water (Rescue Method) Sensitive->MethodC Yes MethodD Acetonitrile Recrystallization

Caption: Decision matrix for selecting the optimal recrystallization solvent based on solubility and chemical stability.

Diagram 2: The Recrystallization Lifecycle

A step-by-step visualization of the purification mechanism.

RecrystLifecycle Crude Crude Mixture (Product + Impurities) Dissolution Dissolution (High T) Disrupt H-Bonds Crude->Dissolution + Solvent HotFilter Hot Filtration Remove Insolubles Dissolution->HotFilter If turbid Nucleation Controlled Cooling Nucleation Event Dissolution->Nucleation If clear HotFilter->Nucleation Growth Crystal Growth Exclusion of Impurities Nucleation->Growth Slow Cool Pure Pure Crystals (Lactam Form) Growth->Pure Filter & Wash

Caption: The thermodynamic lifecycle of purifying 3-nitro-quinolin-2-one, emphasizing the exclusion of impurities during crystal growth.

Troubleshooting: The "Oiling Out" Phenomenon

Nitro compounds are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing. This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture.

Remediation:

  • The Seeding Technique: Save a tiny crystal from a previous batch. When the oil appears, add the seed crystal. This provides a template for the lattice to form.

  • Trituration: If an oil forms, decant the supernatant solvent. Add a small amount of cold ether or hexane and scratch the side of the flask with a glass rod. The mechanical energy often induces crystallization.

  • Solvent Switch: If oiling persists in Ethanol/Water, switch to Acetic Acid . The higher boiling point and better solvency often prevent the liquid phase separation.

References

  • Al-Bayati, R. I., et al. (2015).[3] "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry, 5(4), 125-135.[3] Link

  • Silva, T., et al. (2022). "Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90." Molecules, 27(3), 673. Link

  • BenchChem. (2025).[4][5] "Solvent selection for effective recrystallization of nitroaromatic compounds." BenchChem Application Notes. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • National Center for Biotechnology Information. "PubChem Compound Summary for 3-Nitro-2-quinolinone." Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one

Abstract This document provides a comprehensive guide to the rapid and efficient synthesis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol leverages the advantages of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations for successful synthesis.

Introduction: The Rationale for Microwave-Assisted Synthesis

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The target molecule, 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one, incorporates key functional groups that make it a valuable building block for library synthesis and lead optimization programs.

Traditional synthesis methods often require prolonged reaction times (hours to days) under reflux conditions, leading to higher energy consumption and the potential for byproduct formation.[1] Microwave-assisted synthesis has emerged as a transformative technology in drug discovery, offering a faster, more efficient, and sustainable alternative.[5][6]

The core principle of microwave heating involves the direct interaction of electromagnetic waves with polar molecules and ions within the reaction mixture.[7][8] This interaction, primarily through dipolar polarization and ionic conduction mechanisms, generates rapid and uniform heating throughout the volume of the sample.[9][10] This "in-core" heating is fundamentally different from conventional methods that rely on slow heat transfer from the vessel walls, resulting in significant advantages:[8][11]

  • Dramatic Rate Acceleration: Reaction times are often reduced from hours to mere minutes.[2]

  • Increased Yields and Purity: Rapid heating can minimize the formation of degradation byproducts, leading to cleaner reaction profiles and higher yields.[6]

  • Energy Efficiency: Direct heating of the reactants is more energy-efficient than heating a large oil bath and reaction vessel.[5]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[6]

This application note details a protocol for the N-allylation of 4-hydroxy-3-nitro-1H-quinolin-2-one using allyl bromide under microwave irradiation.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The starting material, 4-hydroxy-3-nitro-1H-quinolin-2-one[12], is deprotonated at the N1 position by a suitable base (e.g., K2CO3) to form a nucleophilic anion. This anion then attacks the electrophilic allyl bromide, displacing the bromide ion and forming the desired N-allyl product.

Proposed Reaction Mechanism

Caption: Reaction mechanism for N-allylation.

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave synthesis reactor. Warning: Do not use a domestic (kitchen) microwave oven, as they lack the necessary safety features, pressure/temperature controls, and corrosion resistance for this type of chemical synthesis.[13][14]

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Amount
4-hydroxy-3-nitro-1H-quinolin-2-one15151-57-2206.161.0206 mg
Allyl Bromide106-95-6120.981.2102 µL (d=1.43 g/mL)
Potassium Carbonate (K2CO3), anhydrous584-08-7138.212.0276 mg
N,N-Dimethylformamide (DMF)68-12-273.09-4 mL
Equipment
  • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Analytical balance

  • Fume hood

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Chromatography equipment (for purification)

Synthesis Workflow

G A 1. Reagent Preparation Weigh solids, measure liquids. B 2. Vial Assembly Combine all reagents and solvent in a 10 mL microwave vial. A->B C 3. Microwave Irradiation Seal vial and place in reactor. Run at 120°C for 10 min. B->C D 4. Reaction Workup Cool, filter solids, add water to precipitate the product. C->D E 5. Purification Filter crude product. Recrystallize from ethanol. D->E F 6. Analysis Characterize via TLC, MP, NMR, and MS. E->F

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-hydroxy-3-nitro-1H-quinolin-2-one (206 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent and Reagent Addition: Add 4 mL of N,N-Dimethylformamide (DMF) to the vial. Add allyl bromide (102 µL, 1.2 mmol) to the suspension.

  • Microwave Irradiation: Securely cap the reaction vial. Place it in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Power: Dynamic (let the instrument modulate power to maintain temperature)

    • Stirring: High

  • Workup: Once the reaction is complete, allow the vial to cool to room temperature (below 50°C) before handling.

    • Filter the reaction mixture to remove the potassium carbonate.

    • Pour the filtrate into a beaker containing 20 mL of ice-cold water.

    • A precipitate (the crude product) should form. Stir for 15 minutes to ensure complete precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration, washing with cold water.

    • Recrystallize the solid from ethanol to yield the pure product, 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one, as a solid.

    • Dry the product under vacuum.

Expected Results
ParameterConventional MethodMicrowave Method
Reaction Time 6-12 hours10 minutes
Temperature Reflux (~153°C)120°C
Typical Yield 60-75%>85% (expected)

Note: Conventional method data is estimated based on similar N-alkylation reactions.

Safety and Handling

  • Chemical Hazards: Allyl bromide is a lachrymator, is toxic, and corrosive. Handle it exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. DMF is a skin irritant.

  • Microwave Safety: Never operate the microwave reactor with the door open.[13] Use only vessels certified for the specific instrument and ensure they are not damaged.[13] Be aware that reactions under pressure can pose a risk if temperature and pressure limits are exceeded.[13] Start with a small-scale reaction to gauge its kinetics before scaling up.[13]

  • Pressure: This reaction is expected to generate minimal pressure, but always monitor the instrument's pressure reading.

Characterization

To confirm the identity and purity of the synthesized 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS: 62756-02-9)[15], the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (MP): To compare with literature values.

  • Spectroscopy:

    • 1H NMR: To confirm the presence of the allyl group protons and the aromatic protons of the quinolinone core.

    • 13C NMR: To identify all unique carbon atoms in the structure.

    • FTIR: To identify key functional groups (C=O, NO2, C=C).

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]+ ≈ 247.07 g/mol ).

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and high-yield production of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one. By significantly reducing reaction times and improving efficiency, this technology accelerates the discovery and development process for new chemical entities based on the quinolinone scaffold.[1][16] The protocol is robust, reproducible, and aligns with the principles of green chemistry by reducing energy consumption and reaction time.[9]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Synthesis of Quinolindione Derivatives Assisted by Microwave Irradiation. (2005, June 1). Semantic Scholar.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD.
  • A Review on: A significance of microwave assist technique in green chemistry. (n.d.). ResearchGate.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace.
  • Microwave Chemistry and its Applications. (2020, June 17). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. (n.d.). Academia.edu.
  • Niculescu, A., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Molecules, 12(2), 334-343.
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • Recent Developments in the Synthesis of Substituted Quinolines. (n.d.). RSC Advances.
  • Belferdi, F., et al. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Martina, K., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic & Inorganic Au, 1(1), 18-31.
  • Synthesis of 4-hydroxy-N-substituted-quinolin-2(1H)-ones 3a–c. (n.d.). ResearchGate.
  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219.
  • One-step Synthesis of 3-Unsubstituted 4-Hydroxy-2(1H)-Quinoline. (n.d.). Connect Journals.
  • 1-allyl-4-hydroxy-3-nitro-1H-quinolin-2-one(CAS:62756-02-9). (n.d.). APAC Pharmaceutical, LLC.
  • Gloc, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
  • 4-hydroxy-3-nitro-1H-quinolin-2-one CAS 15151-57-2. (n.d.). Home Sunshine Pharma.
  • Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Kumar, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 33075-33092.
  • Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. (n.d.). ResearchGate.
  • Novel Microwave Assisted Synthesis of Some 3-{2-(1H-1, 2, 4-triazolyl) ethyl}-2-Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. (n.d.). ResearchGate.
  • Synthesis of 4-Hydroxy-2(1H)-Quinolone Derived Chalcones, Pyrazolines and Their Antimicrobial, In Silico Antimalarial Evaluations. (n.d.). ResearchGate.

Sources

Method

using 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one as a synthetic intermediate

Application Note: Strategic Utilization of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one in Heterocyclic Synthesis Executive Summary 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (AHNQ) represents a high-value "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one in Heterocyclic Synthesis

Executive Summary

1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (AHNQ) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural utility lies in the orthogonality of its three functional handles: the N-allyl group (alkene reactivity/hydrophobic tail), the C-3 nitro group (latent amine for cyclization), and the C-4 hydroxyl group (tautomeric center/leaving group precursor).

This application note details the specific protocols for transforming AHNQ into two critical bioactive classes: Oxazolo[4,5-c]quinolines (via chemoselective reduction) and Imidazo[4,5-c]quinolines (via C-4 activation). Special emphasis is placed on avoiding the accidental hydrogenation of the allyl moiety during nitro-reduction.

Chemical Specifications & Handling

PropertySpecification
IUPAC Name 1-Allyl-4-hydroxy-3-nitroquinolin-2(1H)-one
Core Scaffold Quinoline-2,4-dione (Carbostyril)
Molecular Weight ~246.22 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMF, DMSO, hot AcOH; Poor in water/hexane
Stability Stable at RT; Hygroscopic.[1] Protect from light.
Tautomerism Exists in equilibrium between 4-hydroxy-2-one and 2,4-dione forms.[1]

Safety Warning: Nitro-containing compounds are potentially explosive under high heat.[1]


 (used in Protocol B) releases HCl gas upon contact with moisture. All operations must be performed in a fume hood.

Strategic Reaction Pathways

The following diagram illustrates the divergent synthetic utility of AHNQ.

AHNQ_Pathways Start 1-Allyl-4-hydroxy- 3-nitro-2-quinolone Red_Agent Chemoselective Reduction (SnCl2 or Na2S2O4) Start->Red_Agent Path A Chlor_Agent Activation (POCl3 / DMF) Start->Chlor_Agent Path B Amine_Int 3-Amino-4-hydroxy Intermediate Red_Agent->Amine_Int -NO2 to -NH2 (Allyl Intact) Cycliz_A Cyclization (Orthoesters/Aldehydes) Amine_Int->Cycliz_A Product_A Oxazolo[4,5-c]quinoline (Antifungal/Anticancer) Cycliz_A->Product_A Chloro_Int 4-Chloro-3-nitro Intermediate Chlor_Agent->Chloro_Int -OH to -Cl SnAr SNAr Displacement (Primary Amines) Chloro_Int->SnAr Product_B Imidazo[4,5-c]quinoline (TLR Agonists) SnAr->Product_B Red + Cyclize

Figure 1: Divergent synthesis pathways.[1] Path A preserves the 4-oxygen for oxazoles; Path B substitutes it for imidazoles.[1]

Protocol A: Chemoselective Reduction & Oxazole Formation

Objective: Reduce the 3-nitro group to an amine without hydrogenating the N-allyl alkene, followed by in-situ cyclization.[1]

Expert Insight: Standard catalytic hydrogenation (


) is contraindicated  here as it will rapidly reduce the allyl group to a propyl group. We utilize Stannous Chloride (

) or Sodium Dithionite (

) for chemoselectivity.
Step-by-Step Methodology:
  • Preparation:

    • Dissolve 1.0 eq (e.g., 5 mmol) of AHNQ in Ethanol (EtOH) or Ethyl Acetate (EtOAc).

    • Note: If solubility is poor, use a 9:1 EtOH:DMF mixture.

  • Reduction (The "Allyl-Safe" Method):

    • Add Stannous Chloride Dihydrate (

      
      )  (5.0 eq).
      
    • Heat to 70°C for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Observation: The yellow nitro compound will shift to a fluorescent/colorless amine species.

    • Alternative: Use

      
       (3 eq) in THF/Water (1:1) at reflux if metal waste is a concern.
      
  • Workup (Critical for Sn removal):

    • Cool to room temperature.[2][3]

    • Adjust pH to ~8 using saturated

      
       or 10% NaOH (precipitates tin salts).
      
    • Filter through a Celite pad.[3] Wash the pad with EtOAc.

    • Do not dry completely: The 3-amino-4-hydroxy intermediate is oxidation-sensitive (turns dark/tarry). Proceed immediately to cyclization.

  • Cyclization (One-Pot Variation):

    • To the crude amine filtrate, add Triethyl Orthoformate (3.0 eq) and a catalytic amount of p-TsOH (5 mol%).

    • Reflux for 3 hours.[4]

    • Cool and concentrate in vacuo.

    • Recrystallize from EtOH/Hexane.

Target Product: 1-Allyl-oxazolo[4,5-c]quinolin-4-one.

Protocol B: C-4 Activation for Imidazole Scaffolds

Objective: Convert the C-4 hydroxyl to a chloride to enable nucleophilic substitution, a key step in synthesizing Toll-Like Receptor (TLR) agonists (Imiquimod analogs).[1]

Step-by-Step Methodology:
  • Chlorination (Vilsmeier-Haack Conditions):

    • Place AHNQ (1.0 eq) in a round-bottom flask under Argon.

    • Add neat

      
        (Phosphorus Oxychloride, 5–8 eq).
      
    • Optional: Add catalytic DMF (2-3 drops) to accelerate reaction via the Vilsmeier intermediate.

    • Heat to 90–100°C for 1–2 hours.

    • Endpoint: The reaction mixture turns homogeneous and darkens.

  • Quenching (Safety Critical):

    • Cool the mixture to RT.

    • Pour slowly onto crushed ice with vigorous stirring. (Exothermic!).

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 7–8.
      
    • Extract the yellow precipitate (4-chloro-3-nitro derivative) with DCM.

  • Nucleophilic Displacement (

    
    ): 
    
    • Dissolve the 4-chloro intermediate in dry DMF or Acetonitrile.[1]

    • Add a primary amine (e.g., Isobutylamine, 1.2 eq) and

      
       (2.0 eq).
      
    • Stir at RT or mild heat (40°C). The color typically shifts from pale yellow to deep orange/red (formation of 4-amino-3-nitro species).[1]

  • Final Ring Closure:

    • Reduce the nitro group (using Protocol A methods to save the allyl, or

      
       if the allyl is no longer needed).
      
    • Cyclize with an orthoester or carboxylic acid to form the Imidazo[4,5-c]quinoline .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Allyl Group Used catalytic hydrogenation (

).
Switch to

,

, or

.
Low Yield in Chlorination Moisture in

or incomplete reaction.[4]
Distill

before use; ensure anhydrous conditions.
Tarry Products (Path A) Oxidation of 3-amino intermediate.Perform reduction and cyclization in one pot or under inert atmosphere (

).
Incomplete Cyclization Steric hindrance at C-4.[1]Use higher boiling solvents (e.g., Toluene, Xylene) for the orthoester step.

References

  • Synthesis of Oxazolo[4,5-c]quinolinones

    • Title: Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors.[5]

    • Source: Vertex AI / Korea University Research.
    • Context: Describes the reduction of the nitro group and subsequent cyclization to form the oxazole ring, a key step in cre
    • URL:[Link]

  • Chlorin

    
    ): 
    
    • Title: What experimental procedure works best for chlorin
    • Source: ResearchG
    • Context: Detailed discussion on Vilsmeier conditions and workup safety for converting 4-hydroxy quinolines to 4-chloro deriv
    • URL:[Link]

  • General Reactivity of 4-Hydroxy-2-quinolones

    • Title: 4-Hydroxy-2(1H)-quinolone.[6][7][8][9][10][11][12][13] Part 1: Synthesis and Reactions.

    • Source: Journal of Saudi Chemical Society / Elsevier.
    • Context: Comprehensive review of the tautomerism, N-alkylation, and electrophilic substitution of the parent scaffold.
    • URL:[Link]

  • Chemoselective Reduction Strategies

    • Title: Reduction of 3-acyl-4-hydroxyquinolin-2(1H)-one.[1][7][10]

    • Source: Arabian Journal of Chemistry.
    • Context: Discusses reduction methods for functionalized quinolinones, highlighting conditions th
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Quinolin-2-ones

Topic: Improving Yield and Selectivity in N-Alkylation of Quinolin-2-one Scaffolds Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Support Level: Tier 3 (Advanced Technical Troubleshooting)[1] In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Selectivity in N-Alkylation of Quinolin-2-one Scaffolds Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Support Level: Tier 3 (Advanced Technical Troubleshooting)[1]

Introduction: The Ambident Nucleophile Challenge

Quinolin-2-ones (carbostyrils) present a classic regioselectivity challenge due to lactam-lactim tautomerism. The nitrogen atom (N1) and the oxygen atom (O2) are both nucleophilic.

  • The Goal: Maximize N-alkylation (thermodynamically favored in many cases, essential for biological activity).[1]

  • The Problem: O-alkylation (kinetic control or hard-hard interaction) is a persistent byproduct, often inseparable by standard chromatography.

This guide provides evidence-based troubleshooting to shift the equilibrium toward the N-isomer and maximize isolated yields.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am observing a 60:40 mixture of N- vs. O-alkylation. How do I shift selectivity toward Nitrogen?

Diagnosis: You are likely operating under conditions that favor "Hard-Hard" interactions or tight ion pairing. The Fix: Apply the Hard-Soft Acid-Base (HSAB) principle and Solvent Control .

  • Mechanism: The Nitrogen center is "softer" (more polarizable) than the Oxygen center. The Oxygen center is "harder" (high charge density).

  • Action Plan:

    • Switch Solvent: Use DMF or DMSO . These polar aprotic solvents solvate the cation (e.g., Na⁺, K⁺) effectively, leaving the quinolin-2-one anion "naked."[1] A naked anion allows the softer Nitrogen to dominate the nucleophilic attack. Avoid non-polar solvents (benzene, toluene) unless using Phase Transfer Catalysis (PTC), as they promote O-alkylation via coordination to the counter-ion.[1]

    • Change the Electrophile: If possible, use Alkyl Iodides or Bromides (softer leaving groups) rather than Chlorides or Tosylates (harder).

    • Avoid Silver Salts: Never use Ag₂CO₃. Silver coordinates strongly to the Nitrogen, blocking it and forcing the reaction to the Oxygen (O-alkylation).

Q2: My conversion is low (<50%) despite using NaH in DMF. What is wrong?

Diagnosis: This often indicates supramolecular aggregation or poor solubility of the deprotonated salt.[2] Sodium salts of quinolin-2-ones can form tight aggregates in DMF that reduce reactivity. The Fix: The Cesium Effect .[2]

  • Why it works: Cesium (Cs⁺) has a large ionic radius (1.67 Å) compared to Sodium (1.02 Å).[1] It forms a "loose" ion pair with the quinolin-2-one anion. This prevents aggregation and increases the effective concentration of the reactive species.[2]

  • Protocol Adjustment: Switch from NaH to Cs₂CO₃ (Cesium Carbonate) .

    • Note: Cs₂CO₃ is also milder than NaH, tolerating other sensitive functional groups on your scaffold.[1]

Q3: I am working with a thermally unstable substrate. Can I avoid reflux?

Diagnosis: Prolonged heating degrades the substrate or promotes polymerization. The Fix: Microwave-Assisted Synthesis (MAOS) .

  • Benefit: Microwave irradiation provides uniform dielectric heating. For N-alkylation of quinolin-2-ones, this often reduces reaction times from 12 hours to 20 minutes and suppresses side reactions by bypassing the thermal degradation window.

Module 2: Decision Logic & Mechanism

Visualizing the Reaction Pathway

The following diagram illustrates the critical decision points determining Regioselectivity (N vs. O) and the mechanism of the "Cesium Effect."

G Substrate Quinolin-2-one (Ambident Nucleophile) Base Base Selection Substrate->Base AgSalt Silver Salts (Ag2CO3) or Non-Polar Solvent Base->AgSalt Wrong Choice PolarBase Alkali Carbonates (K2CO3, Cs2CO3) in DMF Base->PolarBase Correct Choice Coordination Metal Coordinates to N (Blocks N-site) AgSalt->Coordination O_Product O-Alkylated Product (Kinetic/Hard-Hard) Coordination->O_Product IonPair Ion Pair State PolarBase->IonPair TightPair Tight Ion Pair (Na/K) Aggregated Anion IonPair->TightPair Na+ / K+ LoosePair Loose Ion Pair (Cs+) 'Naked' Anion IonPair->LoosePair Cs+ (Cesium Effect) N_Product N-Alkylated Product (Thermodynamic/Soft-Soft) TightPair->N_Product Slow Rate / Lower Yield LoosePair->N_Product Fast Rate / High Yield

Caption: Decision tree for maximizing N-alkylation yield. Note the critical role of the "Loose Ion Pair" facilitated by Cesium.

Module 3: Optimized Protocols

Protocol A: The "Cesium Effect" Method (High Yield / High Selectivity)

Best for: Valuable intermediates, complex scaffolds, and avoiding strong hydride bases.[1]

ParameterSpecification
Stoichiometry 1.0 eq Quinolin-2-one : 1.5 eq Alkyl Halide : 2.0 eq Cs₂CO₃
Solvent Anhydrous DMF (0.2 M concentration)
Temperature 25°C to 60°C (Start at RT; heat only if sluggish)
Time 2 – 6 Hours

Step-by-Step:

  • Dissolve the quinolin-2-one derivative in anhydrous DMF under Nitrogen/Argon atmosphere.

  • Add Cs₂CO₃ (Cesium Carbonate) in one portion. Stir for 15 minutes at Room Temperature (RT) to ensure deprotonation/equilibration.

  • Add the alkyl halide dropwise.

  • Monitor by TLC/LC-MS. The "Cesium Effect" often drives conversion to completion at lower temperatures than K₂CO₃.

  • Workup: Pour into ice water. If solid precipitates, filter and wash with water.[1] If oil, extract with EtOAc, wash with LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.[1]

Protocol B: Microwave-Assisted Synthesis (Rapid Screening)

Best for: Sterically hindered alkyl halides or library synthesis.

ParameterSpecification
Stoichiometry 1.0 eq Substrate : 1.2 eq Alkyl Halide : 1.5 eq K₂CO₃
Solvent DMF or NMP
Microwave Power Dynamic (maintain set temp)
Temperature 100°C - 120°C
Time 10 - 20 Minutes

Step-by-Step:

  • Load a microwave vial with substrate, finely ground K₂CO₃, and alkyl halide.[1]

  • Add DMF.[3][4][5] Cap the vial with a crimp top.

  • Irradiate at 120°C for 15 minutes.

  • Caution: Ensure the alkyl halide is not too volatile. If using volatile halides (e.g., MeI), lower temp to 60°C and extend time, or use a sealed vessel rated for high pressure.[1]

Protocol C: Phase Transfer Catalysis (Green / Scale-Up Friendly)

Best for: Large scale reactions where DMF removal is difficult.

Reagents: Toluene (Solvent), 30% NaOH (aq), TBAB (Tetrabutylammonium bromide - 10 mol%).[1] Procedure:

  • Mix substrate and alkyl halide in Toluene.

  • Add TBAB and 30% NaOH solution.

  • Reflux with vigorous stirring (high RPM is crucial for phase transfer).

  • Mechanism: TBAB transports the hydroxide anion into the organic phase (or the substrate to the interface), facilitating deprotonation without dry solvents.

Module 4: Comparative Data

The following table summarizes expected yields based on base/solvent combinations for a standard 4-phenylquinolin-2-one alkylation (Ref 1, 3).

BaseSolventConditionsYield (N-Alkyl)Selectivity (N:O)Notes
Ag₂CO₃ BenzeneReflux< 5%0:100 DO NOT USE. Exclusive O-alkylation.
NaH DMF0°C -> RT65-75%90:10Standard, but workup can be messy.
K₂CO₃ AcetoneReflux40-50%70:30Slow kinetics; poor solubility.
Cs₂CO₃ DMF60°C85-95% >95:5 Recommended. Best balance of yield/selectivity.
K₂CO₃/TBAB TolueneReflux (PTC)80%90:10Good for scale-up; avoids DMF.

References

  • Reactions of Quinolin-2-ones.

    • Title: Studies on the alkylation of quinolin-2(1H)
    • Source:J. Chil.[4] Chem. Soc., 60, Nº 1 (2015).[1][4]

    • URL:[Link][1][6][4][7][8][9][10]

  • Cesium Effect.

    • Title: Caesium carbonate promoted regioselective O-functionalization (Note: Discusses N vs O competition and Cs effect).[3][6]

    • Source:RSC Advances, 2014.[1]

    • URL:[Link]

  • Microwave Assistance.

    • Title: Microwave-assisted Synthesis of N-alkyl 2-ketomethyl quinoline Deriv
    • Source:International Journal of Heterocyclic Chemistry, 2011.[1]

    • URL:[Link]

  • Phase Transfer C

    • Title: Phase-Transfer C
    • Source:CRDEEP Journals, 2012.[1]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Allyl Group Stability in Quinolin-2-one Nitration

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of allyl-substituted qui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of allyl-substituted quinolin-2-ones. Our focus is on maintaining the integrity of the allyl group, a common challenge in electrophilic aromatic substitution reactions on this heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address the most common issues encountered during the nitration of quinolin-2-ones bearing an allyl substituent.

Q1: Is direct nitration of an allyl-substituted quinolin-2-one feasible without affecting the allyl group?

Answer: Direct nitration is a challenging transformation but can be achieved with careful control over reaction conditions. The core issue lies in a conflict of reactivity. The quinolin-2-one ring is an electron-deficient system, especially under the strongly acidic conditions required for nitration, where the heterocyclic nitrogen becomes protonated.[1] This deactivation necessitates potent nitrating agents and/or harsh conditions to achieve electrophilic substitution on the carbocyclic ring.[1][2]

Conversely, the allyl group's double bond is susceptible to reaction under these very same conditions. The allyl C-H bonds are also weakened, making them prone to oxidation.[3] Therefore, success hinges on finding a narrow experimental window that allows for the nitration of the aromatic ring without triggering side reactions on the allyl moiety.

Q2: I'm observing a complex product mixture. What are the primary side reactions involving the allyl group?

Answer: If you are not isolating your desired product in high yield, one or more side reactions involving the allyl group are likely occurring. The most common culprits are:

  • Oxidation: Strong oxidizing agents, particularly fuming nitric acid, can readily oxidize the allyl group. This can lead to the formation of diols, epoxides, or even oxidative cleavage of the double bond, resulting in aldehydes or carboxylic acids.[3][4]

  • Addition Reactions: The highly electrophilic nitronium ion (NO₂⁺) can attack the π-bond of the allyl group, leading to undesired addition products instead of aromatic substitution. Other species present in the reaction mixture, such as bisulfate, can also add across the double bond.

  • Acid-Catalyzed Rearrangement/Polymerization: The strongly acidic medium (e.g., concentrated H₂SO₄) can protonate the double bond, leading to a carbocation intermediate. This intermediate can be trapped by a nucleophile, initiate polymerization with other allyl groups, or undergo rearrangement to a more stable isomeric form.[5]

The diagram below illustrates the competition between the desired reaction pathway and these problematic side reactions.

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Potential Outcomes SM Allyl-Quinolin-2-one Conditions Nitrating Agent (e.g., HNO₃/H₂SO₄) SM->Conditions Desired Desired Product: Nitro-Allyl-Quinolin-2-one Conditions->Desired Desired Pathway: Aromatic Substitution Side1 Side Product: Oxidation of Allyl Group Conditions->Side1 Side Reaction Side2 Side Product: Addition to Allyl Group Conditions->Side2 Side Reaction Side3 Side Product: Polymerization/Rearrangement Conditions->Side3 Side Reaction

Caption: Competing reaction pathways during nitration.

Q3: What are the recommended starting conditions to maximize the yield of the desired nitrated product while preserving the allyl group?

Answer: The key is to use the mildest conditions possible that still effect nitration of the quinolin-2-one ring. This involves careful selection of the nitrating agent, temperature, and solvent.

ParameterHarsh Conditions (Avoid)Milder Conditions (Recommended)Rationale
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄HNO₃ in Acetic Anhydride (forms Acetyl Nitrate in situ); KNO₃ / H₂SO₄; Tert-butyl nitrite (TBN) with TEMPO/O₂[6]Mixed acid is highly aggressive and oxidizing.[7][8] Milder reagents generate the nitronium ion more slowly or operate via different mechanisms, reducing the likelihood of side reactions with the allyl group.
Temperature Room Temperature to 80 °C-10 °C to 5 °CLow temperatures slow the rates of all reactions, but often have a more pronounced effect on undesired side reactions, which may have higher activation energies. It is possible to obtain mono-nitrated products at lower temperatures.[9]
Solvent Concentrated H₂SO₄Glacial Acetic Acid; Dichloromethane; AcetonitrileUsing a co-solvent dilutes the strong acid, reducing its activity and minimizing polymerization or rearrangement side reactions.

Expert Tip: Begin your optimization with HNO₃ in acetic anhydride at 0 °C. This system generates acetyl nitrate, a less aggressive nitrating agent. Monitor the reaction closely by TLC or LC-MS and be prepared to quench it as soon as the starting material is consumed to prevent over-reaction or product degradation.

Q4: My nitration was successful, but I obtained a mixture of isomers. What determines the regioselectivity, and how can I control it?

Answer: Regioselectivity is dictated by the electronic properties of the quinolin-2-one system under acidic conditions.

  • Protonated Species: In strong acid, the quinoline nitrogen is protonated. This places a positive charge on the heterocyclic ring, strongly deactivating it towards electrophilic attack. Substitution, therefore, occurs on the less deactivated carbocyclic (benzene) ring. For the parent quinoline system, this results in a mixture of 5-nitro and 8-nitro isomers.[1][2]

  • Neutral Species: In some cases, particularly with N-substituted quinolin-2-ones (e.g., 1-methyl-2-quinolone), nitration can occur at the 3-, 6-, and 8-positions, with the 6-position often being favored.[9]

  • N-Oxides: If you are working with a quinoline-1-oxide derivative, nitration can occur preferentially at the 4-position.[10][11]

Controlling the 5- vs. 8- position selectivity is notoriously difficult and often results in isomeric mixtures that require careful chromatographic separation. The ratio can sometimes be influenced by temperature and the specific acid system used.[10]

Q5: Direct nitration is consistently failing or giving an intractable mixture. What are some robust alternative strategies?

Answer: When direct functionalization is problematic, it is often more efficient to change the order of synthetic operations. Consider these two powerful, field-proven strategies:

Strategy A: Nitrate First, Allylate Second This is often the most reliable approach. Synthesize the required nitro-quinolin-2-one derivative first and then introduce the allyl group. For example, O-allylation or N-allylation can typically be achieved under basic conditions (e.g., NaH or K₂CO₃ with allyl bromide) that will not affect the nitro group.

Strategy B: Ring Construction from a Nitrated Precursor (Friedländer Synthesis) Build the quinolin-2-one ring system using a starting material that already contains the nitro group in the desired position. The Friedländer synthesis or its variations are ideal for this.[12][13] For example, condensing a 2-amino-nitrobenzaldehyde with a compound containing an active methylene group can directly yield the substituted quinoline core.[14] A domino reaction involving the in situ reduction of a 2-nitrobenzaldehyde followed by cyclization is also a highly effective modern variant.[12][14]

G cluster_direct Direct Approach cluster_indirect Indirect Strategies Start Need Nitro-Allyl-Quinolin-2-one DirectNitration Direct Nitration of Allyl-Quinolin-2-one Start->DirectNitration Problem Problem? (Low Yield / Side Reactions) DirectNitration->Problem Troubleshoot Troubleshoot: - Milder Reagents - Lower Temperature Problem->Troubleshoot Yes StrategyA Strategy A: 1. Nitrate Quinolin-2-one 2. Add Allyl Group Problem->StrategyA No / Still Fails StrategyB Strategy B: Build Ring from Nitrated Precursor (e.g., Friedländer Synthesis) Problem->StrategyB No / Still Fails Troubleshoot->DirectNitration Success Target Molecule StrategyA->Success StrategyB->Success

Caption: Troubleshooting and strategic workflow.

Experimental Protocols
Protocol 1: Mild Nitration using Acetyl Nitrate in situ

This protocol is a good starting point for the direct nitration of an allyl-substituted quinolin-2-one, aiming to minimize side reactions.

Materials:

  • Allyl-substituted quinolin-2-one (1.0 equiv)

  • Acetic Anhydride (10 vol)

  • Fuming Nitric Acid (≥90%, 1.1 equiv)

  • Ice-salt bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the allyl-quinolin-2-one (1.0 equiv) in acetic anhydride (10 volumes) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -5 °C using an ice-salt bath.

  • Preparation of Nitrating Agent: In a separate flask, carefully add fuming nitric acid (1.1 equiv) to a small amount of cold acetic anhydride. Caution: This is an exothermic reaction. Prepare this mixture immediately before use.

  • Addition: Add the freshly prepared nitric acid/acetic anhydride solution dropwise to the cooled solution of the quinolin-2-one over 20-30 minutes, ensuring the internal temperature does not rise above 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC or LC-MS every 15-30 minutes.

  • Quenching: Once the starting material is consumed (or when significant side product formation is observed), carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir until the excess acetic anhydride is hydrolyzed and the pH is neutral/basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate isomers and impurities.

Protocol 2: Alternative Synthesis via Friedländer Annulation

This protocol demonstrates the synthesis of a quinoline ring system from a nitrated precursor, avoiding the direct nitration of a sensitive substrate.

Materials:

  • 2-Amino-5-nitrobenzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (or another active methylene compound, 1.2 equiv)

  • Piperidine (catalytic amount, ~0.1 equiv)

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • Setup: In a round-bottom flask, combine 2-amino-5-nitrobenzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and ethanol (15 vol).

  • Catalyst Addition: Add a catalytic amount of piperidine (~0.1 equiv) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours). A precipitate of the product may form during the reaction.

  • Isolation: Cool the reaction mixture to room temperature. If a solid has precipitated, collect the product by vacuum filtration and wash the filter cake with cold ethanol.

  • Purification: If no precipitate forms, or if further purification is needed, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Subsequent Allylation: The resulting nitro-quinolin-2-one can then be allylated under standard conditions (e.g., allyl bromide and K₂CO₃ in DMF).

References
  • Lee, J., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

  • Cordeiro, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry. [Link]

  • Kaneko, S., et al. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 23(11), 2991. [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Lee, J., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. [Link]

  • Reddy, C. K., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4165. [Link]

  • Chemistry Stack Exchange. (2021). Why does the nitration of quinoline occur at the 5 (and 8) position?. Stack Exchange. [Link]

  • Gao, H., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 24(9), 1776–1781. [Link]

  • Gleghorn, J. T., et al. (1968). Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. Journal of the Chemical Society B: Physical Organic. [Link]

  • Wikipedia. (n.d.). Allyl group. Wikipedia. [Link]

  • Loffet, A. (1992). Allyl side chain protection in peptide synthesis.
  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Organic Chemistry Portal. [Link]

  • Raboanata, T., et al. (2001). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Fiveable. (2023). Stability of the Allyl Radical: Resonance Revisited. Fiveable. [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Unknown Source. [Link]

  • Jiang, B., et al. (2005). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. ResearchGate. [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Saito, S., et al. (1994). Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. Chemical and Pharmaceutical Bulletin, 42(10), 2035-2038. [Link]

  • Ashenhurst, J. (2024). Nitration and Sulfonation Reactions. Master Organic Chemistry. [Link]

  • Defence Science and Technology Organisation. (2004). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]

  • Arcadi, A., et al. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(17), 6832–6841. [Link]

  • McMurry, J. (2023). Stability of the Allyl Radical: Resonance Revisited. OpenStax. [Link]

  • Taylor, R. (1990). Nitration and aromatic reactivity. Cambridge University Press.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • Unknown. (n.d.). OXIDATIONS 5. Unknown Source. [Link]

  • Wright, O. L. (1965). Nitration process.
  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution. Chemistry Steps. [Link]

  • LibreTexts. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited. Chemistry LibreTexts. [Link]

  • Bolton, J. L., et al. (1992). Evidence that 4-allyl-o-quinones spontaneously rearrange to their more electrophilic quinone methides. Chemical Research in Toxicology, 5(6), 816–822. [Link]

  • LibreTexts. (2022). 1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]

  • Zarei, M., et al. (2023). Ipso nitration in organic synthesis. RSC Advances, 13(31), 21357-21379. [Link]

  • Unknown. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unknown Source. [Link]

  • Riela, S., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 27(3), 1047. [Link]

  • Common Organic Chemistry. (n.d.). Nitration Mechanism (HNO3 + H2SO4). Common Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Allyl Bromide Removal in Quinolone Synthesis

The following Technical Support Guide is designed for researchers and process chemists dealing with the synthesis of N-allyl quinolones. Topic: Post-Reaction Cleanup & Safety Protocols for Allyl Bromide Applicable For: N...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the synthesis of N-allyl quinolones.

Topic: Post-Reaction Cleanup & Safety Protocols for Allyl Bromide Applicable For: N-alkylation of quinolones, O-alkylation of quinolones, General alkylation workups. Safety Level: High Hazard (Lachrymator, Alkylating Agent).

Diagnostic Matrix: Identify Your Scenario

Use this table to determine the appropriate removal strategy based on your reaction scale and product state.

Scenario Observation Primary Issue Recommended Protocol
A. Small Scale (<100 mg) Product is a solid precipitate in reaction solvent.Filtration exposes user to vapors.Protocol 3 (Solid Wash)
B. Medium Scale (100 mg - 10 g) Product is soluble; reaction mixture is homogeneous.Evaporation concentrates toxic allyl bromide in the bump trap.Protocol 2 (Chemical Scavenge)
C. Large Scale (>10 g) Excess reagent used to drive completion (>1.5 eq).Large volume of lachrymatory waste generated.Protocol 1 (Distill & Quench)
D. High-Throughput / MedChem Parallel synthesis; automated workup.Cross-contamination and speed.Protocol 4 (Resin Scavenging)

Decision Workflow (Standard Operating Procedure)

The following logic gate ensures maximum removal efficiency while minimizing exposure to lachrymatory vapors.

AllylBromideRemoval Start Reaction Complete (Excess Allyl Bromide Present) CheckState Is Product Soluble in Reaction Solvent? Start->CheckState SolidProduct Precipitate Formed CheckState->SolidProduct No SolubleProduct Homogeneous Solution CheckState->SolubleProduct Yes Filter Filtration SolidProduct->Filter ScavengeCheck Is Product Acid Sensitive? SolubleProduct->ScavengeCheck Wash Wash Cake with Non-Polar Solvent (Hexanes) Filter->Wash Final Pure Quinolone (Allyl Bromide Removed) Wash->Final AmineQuench Add Ethanolamine or Aq. Ammonia (0.5 eq excess) ScavengeCheck->AmineQuench No ThiolQuench Add Cysteine or Thiosulfate ScavengeCheck->ThiolQuench Yes Workup Aqueous Workup (Acidic Wash removes Scavenger) AmineQuench->Workup ThiolQuench->Workup Workup->Final

Figure 1: Decision tree for selecting the optimal workup path based on product solubility and chemical stability.

Detailed Protocols

Protocol 1: Controlled Evaporation (The "Cold Trap" Method)

Best for: Large scale reactions where chemical quenching is cost-prohibitive.

The Hazard: Direct rotary evaporation concentrates allyl bromide in the receiving flask. If the vacuum pump exhaust is not properly vented, lachrymatory vapors will contaminate the lab.

  • Setup: Ensure the rotary evaporator is equipped with a dry-ice/acetone condenser or a recirculating chiller set to < -10°C.

  • Dilution: Dilute the reaction mixture with a higher-boiling solvent (e.g., Toluene) to assist in co-evaporation.

  • Distillation: Evaporate the solvent. Allyl bromide (BP ~71°C) will co-distill.

  • Trap Handling (CRITICAL):

    • Do NOT pour the solvent trap down the sink.

    • Treat the distillate with 10% aqueous ammonia or sodium hydroxide in a closed waste container to destroy the allyl bromide before disposal.

Protocol 2: Chemical Scavenging (The "Amine Wash" Method)

Best for: Solution-phase synthesis (MedChem) to ensure zero residue.

Mechanism: Allyl bromide is a potent electrophile. Reacting it with a highly polar, water-soluble amine converts it into an allyl-ammonium salt, which partitions 100% into the aqueous layer during extraction.

Reagents:

  • Scavenger: Ethanolamine, Morpholine, or N,N-Dimethylethylenediamine.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Steps:

  • Dilute the reaction mixture with your organic solvent of choice.

  • Add 1.5 equivalents (relative to the excess allyl bromide) of Ethanolamine .

  • Stir at room temperature for 30 minutes.

    • Validation: TLC will show the disappearance of the high-Rf allyl bromide spot (if visible) or the cessation of lachrymatory odor.

  • Perform an aqueous wash:

    • Wash 1: 1M HCl (This protonates the excess ethanolamine and the newly formed N-allyl-ethanolamine, forcing them into the aqueous layer).

    • Wash 2: Brine.

  • Dry organic layer over

    
     and concentrate.
    
Protocol 3: The "Bunte Salt" Green Quench

Best for: Acid-sensitive products where amine washes are risky.

Mechanism: Sodium thiosulfate reacts with alkyl halides to form S-alkyl thiosulfates (Bunte salts), which are water-soluble and non-volatile.

  • Prepare a saturated solution of Sodium Thiosulfate (

    
    ) .
    
  • Add to the reaction mixture and stir vigorously for 1 hour.

  • The allyl bromide is converted to

    
    .
    
  • Separate phases. The toxic alkylating agent is now in the aqueous waste stream (safe for standard chemical disposal).

Troubleshooting & FAQ

Q: My product is an oil, and I can smell the allyl bromide even after rotary evaporation. What happened? A: Allyl bromide has a boiling point (71°C) similar to common solvents like Ethyl Acetate (77°C). It often forms azeotropes or gets trapped in the viscous oil of the product.

  • Fix: Redissolve the oil in DCM and perform Protocol 2 (Amine Scavenge). Do not try to "dry" it out by heat; you will only degrade your quinolone.

Q: Can I use Silica Gel chromatography to remove it? A: Yes, but it is risky. Allyl bromide elutes near the solvent front (high Rf) in most non-polar systems.

  • Warning: The fractions containing allyl bromide will be potent lachrymators. If you choose this route, collect the first few tubes into a flask containing 1M NaOH to immediately quench the eluent.

Q: Why not just use aqueous ammonia? A: You can! Aqueous ammonia works well, but it is immiscible with many organic solvents (DCM/EtOAc), leading to biphasic reaction kinetics which can be slow. Using Ethanolamine (which is soluble in organic solvents) ensures a rapid, homogeneous reaction, which is then easily washed out with acid.

Q: Is the "Bunte Salt" method faster than the Amine method? A: Generally, no. The reaction of thiosulfate with alkyl halides is an


 reaction. While effective, it is slower than the reaction with a primary amine. Use thiosulfate if your molecule cannot tolerate the basic conditions of an amine quench.

Safety & Waste Disposal (Compliance)

  • Lachrymator Alert: Allyl bromide vapors cause severe eye and respiratory irritation.[1] All workups must be performed in a fume hood.

  • Decontamination: All glassware that touched allyl bromide should be rinsed with a dilute ethanolic amine solution (or KOH/EtOH) before being removed from the hood for washing.

  • Waste Streams:

    • Aqueous Waste: If Protocol 2 or 3 is used, the aqueous layer contains alkylated byproducts. Dispose of as Halogenated Aqueous Waste .

    • Trap Waste: Solvents from the rotavap must be treated as Halogenated Organic Waste .

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Allyl Bromide. Link

  • Organic Syntheses. Alkylation of Amides and Amines. Org. Synth. Coll. Vol. various. (General protocols for alkyl halide removal). Link

  • Shao, J., et al. (2012).[2] "Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation." Synthesis, 44, 1798-1808.[2] (Context for N-alkylation efficiency). Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Allyl Bromide. (Physical properties and reactivity data).[1][3][4][5][6][7][8][9] Link

  • Reich, H. J. (2023). Bunte Salts in Organic Synthesis. University of Wisconsin-Madison Chemistry Database.

Sources

Optimization

Technical Support Center: Purification of Nitro-Substituted Carbostyrils

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with nitro-substituted carbostyrils. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with nitro-substituted carbostyrils. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The inherent properties of the carbostyril (or quinolinone) scaffold, combined with the strongly electron-withdrawing nature of the nitro group, frequently lead to issues with solubility, stability, and separation.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Initial Purity Assessment & Common Impurities

Before attempting any purification, a thorough analysis of the crude product is essential to devise an effective strategy. Understanding the nature and quantity of impurities will dictate the most appropriate techniques.

FAQ 1: What are the most effective methods for assessing the purity of my crude nitro-substituted carbostyril?

Answer: A multi-pronged analytical approach is recommended to get a complete picture of your crude material.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[1][] A reversed-phase C18 column is typically a good starting point.

    • Rationale: The planar, aromatic nature of the carbostyril core interacts well with the C18 stationary phase. The polarity can be tuned by adjusting the mobile phase (e.g., acetonitrile/water or methanol/water, often with 0.1% formic acid or TFA to improve peak shape).

    • Expert Tip: Use a photodiode array (PDA) detector. Nitroaromatics have characteristic UV-Vis absorbance profiles, which can help distinguish your product from impurities that may co-elute.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid, and low-cost technique for qualitative analysis and for developing conditions for flash chromatography.[1]

    • Rationale: TLC allows you to quickly screen multiple solvent systems to find one that provides good separation between your product and impurities.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of major impurities.[1][]

    • Rationale: Comparing the integrals of signals from your product to those from known impurities (e.g., residual solvents or starting materials) can provide a semi-quantitative purity estimate.

  • Differential Scanning Calorimetry (DSC): Useful for high-purity samples to detect trace impurities that may not be visible by other methods.[][3]

    • Rationale: Impurities typically depress and broaden the melting point of a substance. DSC provides a precise measurement of the melting endotherm, and a sharp peak close to the literature value indicates high purity.

FAQ 2: What are the most common impurities I should expect from the synthesis of nitro-substituted carbostyrils?

Answer: Impurities are typically byproducts of the specific synthetic route, but several common classes exist:

  • Unreacted Starting Materials: Often, the precursor amine or aniline used in the carbostyril ring formation is a major contaminant.

  • Regioisomers: During nitration of the carbostyril ring, multiple isomers (e.g., 6-nitro vs. 8-nitro) can form. Their similar polarities make them particularly challenging to separate.

  • Over-Nitrated or Under-Nitrated Species: Depending on the reaction conditions, di-nitro or tri-nitro species can form, or some starting material may remain un-nitrated.

  • Products of Side Reactions: The nitro group can be sensitive to reaction conditions. Partial reduction of the nitro group to nitroso or amino functionalities can occur, especially if reductive reagents or certain metals are present.[4][5][6]

  • Color-Forming Bodies: These can include nitro-olefin type compounds or unsaturated aldehyde derivatives that may polymerize or degrade over time, imparting color to the final product.[7]

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a large scale. However, the unique properties of nitro-substituted carbostyrils can make this technique challenging.

Recrystallization_Workflow cluster_0 Solvent Screening cluster_1 Troubleshooting cluster_2 Solutions start Crude Product test_solvents Test solubility in various solvents (e.g., EtOH, IPA, Acetone, EtOAc, Toluene, MeCN) at RT and boiling point. start->test_solvents find_candidate Identify candidate solvent: Low solubility at RT High solubility at boiling point test_solvents->find_candidate oiling_out Product 'oils out'? find_candidate->oiling_out No solution_oil Use larger solvent volume OR Switch to higher boiling solvent OR Use a co-solvent system find_candidate->solution_oil Yes low_recovery Low recovery? oiling_out->low_recovery No oiling_out->solution_oil Yes colored_product Product still colored? low_recovery->colored_product No solution_recovery Cool solution slower OR Reduce solvent volume OR Add anti-solvent low_recovery->solution_recovery Yes solution_color Add activated charcoal (use sparingly) and hot filter colored_product->solution_color Yes end_node Pure Crystals colored_product->end_node No solution_oil->low_recovery solution_recovery->colored_product solution_color->end_node Chromatography_Decision cluster_normal Normal Phase (Silica/Alumina) cluster_reverse Reversed Phase (C18) start Need to separate nitro-carbostyril isomers? polarity_check What is the polarity difference between isomers? start->polarity_check np_choice Large polarity difference (e.g., mono- vs di-nitro) polarity_check->np_choice Significant rp_choice Small polarity difference (e.g., regioisomers) polarity_check->rp_choice Subtle np_protocol Use Silica Gel. Mobile Phase: Hexanes/EtOAc or DCM/MeOH. Rationale: Good for bulk separations of compounds with distinct polarities. np_choice->np_protocol rp_protocol Use C18 Silica. Mobile Phase: MeCN/H₂O or MeOH/H₂O. Rationale: Exploits subtle differences in hydrophobicity. Often provides superior resolution for isomers. rp_choice->rp_protocol

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one in DMSO-d₆

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected ¹H NMR chemical shifts for 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one in deuterated dimethyl sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected ¹H NMR chemical shifts for 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one in deuterated dimethyl sulfoxide (DMSO-d₆). In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes data from closely related analogs and foundational principles of NMR spectroscopy to offer a robust predictive guide. This comparison will aid researchers in the identification, characterization, and purity assessment of this and similar quinolinone derivatives, which are significant scaffolds in medicinal chemistry.[1][2][3]

Introduction to the Spectroscopic Challenge

The 1-allyl-4-hydroxy-3-nitro-1H-quinolin-2-one molecule presents a unique spectroscopic challenge due to the electronic interplay of its substituent groups. The electron-donating effect of the hydroxyl group at the C4 position, the electron-withdrawing nature of the nitro group at C3, and the N-alkylation by an allyl group all contribute to a distinct magnetic environment for each proton. Understanding these influences is paramount for accurate spectral interpretation. This guide will deconstruct these effects by comparing expected chemical shifts with experimentally determined values for analogous structures.

Predicted ¹H NMR Chemical Shifts and Comparative Analysis

The following table outlines the predicted ¹H NMR chemical shifts for 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one in DMSO-d₆. These predictions are based on the analysis of substituent effects and data from related quinolinone structures.

Table 1: Predicted ¹H NMR Data for 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale and Comparative Insights
H-5 8.0 - 8.2d7.5 - 8.5Expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent carbonyl group at C4 and the nitro group at C3. Similar protons in related 4-hydroxy-2-quinolones appear in this region.
H-6 7.2 - 7.4t7.0 - 8.0The chemical shift is influenced by both the electron-donating hydroxyl group and the overall aromatic system.
H-7 7.6 - 7.8t7.0 - 8.0Experiences a moderate deshielding effect within the aromatic ring system.
H-8 7.4 - 7.6d7.5 - 8.5Located ortho to the nitrogen-bearing ring, its chemical shift is influenced by the N-allyl substituent.
OH-4 11.0 - 13.0br s-The acidic proton of the enolic hydroxyl group is expected to be significantly downfield and broad due to hydrogen bonding with the DMSO-d₆ solvent and potential intramolecular hydrogen bonding with the nitro group. This is a characteristic feature of 4-hydroxy-2-quinolinones.[2]
H-1' (Allyl) 4.8 - 5.0d5.0 - 6.0These methylene protons are adjacent to the nitrogen atom and are thus deshielded.
H-2' (Allyl) 5.8 - 6.0m-The methine proton of the allyl group will exhibit a complex multiplet due to coupling with both the terminal vinyl protons and the methylene protons.
H-3'a, H-3'b (Allyl) 5.1 - 5.3dd10.0 - 11.0, 1.0 - 2.0 (cis); 17.0 - 18.0, 1.0 - 2.0 (trans)The terminal vinyl protons will appear as distinct doublet of doublets due to geminal and vicinal coupling.

Visualizing the Structure and Proton Environments

To better understand the spatial relationship of the protons, the following molecular structure and a simplified representation of the key proton environments are provided.

Figure 1: Molecular structure of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one with key proton groups highlighted.

Comparative Analysis with Structurally Related Compounds

1. 4-Hydroxy-3-nitro-1H-quinolin-2-one (N-unsubstituted analog): The primary difference in the ¹H NMR spectrum of this analog would be the absence of the allyl group signals. The aromatic protons (H-5 to H-8) would likely experience slightly different chemical shifts due to the presence of an N-H proton instead of the N-allyl group. The N-H proton itself would appear as a broad singlet, typically in the range of 10-12 ppm in DMSO-d₆.

2. 1-Allyl-4-hydroxy-1H-quinolin-2-one (3-unsubstituted analog): Without the electron-withdrawing nitro group at the C3 position, the proton at this position (H-3) would typically appear as a singlet around 5.5-6.0 ppm. The aromatic protons (H-5 to H-8) would all be shifted upfield compared to the title compound due to the absence of the nitro group's deshielding effect.

3. General Trends in Quinolinones:

  • N-Alkylation: The presence of an N-alkyl group, such as an allyl group, consistently results in a downfield shift of the adjacent protons, particularly H-8.[1]

  • 4-Hydroxy Group: The enolic hydroxyl proton at C4 is a hallmark of this class of compounds and its chemical shift is highly dependent on the solvent and intramolecular hydrogen bonding. In DMSO-d₆, it is consistently observed at a very downfield position.[2]

  • Substituent Effects on the Aromatic Ring: Electron-withdrawing groups like the nitro group generally cause a downfield shift of the aromatic protons, with the effect being most pronounced for the ortho and para positions. Conversely, electron-donating groups lead to an upfield shift.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the solid compound. b. Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆ (99.9 atom % D). c. Vortex the sample until the solid is completely dissolved. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Parameters: a. Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion. b. Solvent: DMSO-d₆. The residual solvent peak for DMSO-d₅ appears at approximately 2.50 ppm and can be used as a secondary chemical shift reference.[4][5] c. Internal Standard: Tetramethylsilane (TMS) is the primary reference standard (δ = 0.00 ppm).[5] d. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Time (AQ): ≥ 3 seconds to ensure good resolution.
  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the nuclei.
  • Number of Scans (NS): 16 or 32 scans are typically sufficient for a sample of this concentration.
  • Spectral Width (SW): A spectral width of at least 16 ppm is recommended to ensure all signals, including the broad hydroxyl proton, are captured.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual DMSO-d₅ peak to 2.50 ppm. d. Integrate all signals to determine the relative proton ratios. e. Analyze the multiplicities and coupling constants to confirm the proton assignments.

G cluster_workflow Experimental Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B NMR Tube Loading A->B C Spectrometer Setup (≥400 MHz, TMS reference) B->C D Data Acquisition (zg30, NS=16, D1=5s) C->D E Data Processing (FT, Phasing, Calibration) D->E F Spectral Analysis (Integration, Multiplicity) E->F

Figure 2: A flowchart outlining the key steps in the experimental workflow for acquiring the ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive, data-driven prediction and comparative analysis of the ¹H NMR spectrum of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one in DMSO-d₆. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the characterization of this and related quinolinone derivatives. The detailed experimental protocol further equips scientists with the necessary methodology to obtain high-quality, reproducible data. The unique electronic environment created by the allyl, hydroxyl, and nitro substituents results in a distinctive spectral fingerprint that is invaluable for chemical synthesis and drug development applications.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • ResearchGate. (n.d.). 1 H NMR (DMSO-d 6 , 500.00 MHz) data of compounds 5 and 7, and the....
  • Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of.
  • TCI Chemicals. (n.d.). 1H-NMR.
  • ResearchGate. (n.d.). 1H NMR (DMSO-d6) of compound 2.
  • George Mason University. (2020, February 6). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded.
  • ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3....
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 4-HYDROXY-3-NITROBIPHENYL(885-82-5) 1H NMR spectrum.
  • National Center for Biotechnology Information. (2022, June 7). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations.
  • Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North.
  • RSC Publishing. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • SIELC Technologies. (2018, February 16). 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-.
  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • ACG Publications. (n.d.). NO Inhibitory, Farnesoid X Receptor, and Cytotoxic Activities of Phytochemical Composition Isolated from Aglaia perviridis.
  • ResearchGate. (2025, August 9). (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.
  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • (n.d.). Compound R1 R2 Rhein COOH H Aloe emodin CH2OH H Emodin OH CH3 Ch.
  • PubMed. (2020, August 5). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol.
  • ResearchGate. (n.d.). 500 MHz 1 H NMR spectra of (A) the trapped peak 1, hydroxytyrosol and....
  • LJMU Research Online. (2019, January 9). Spectroscopic data Compound 1 ( Olea-12-ene 3-O-β-D-glucopyranoside): 1H NMR (300 MHz, MeOD).

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one ( , MW: 246.22 Da). In drug development, 4-hydroxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (


, MW: 246.22 Da).

In drug development, 4-hydroxy-2-quinolones are privileged scaffolds for antimicrobial and anticancer agents. However, the synthesis of


-alkylated derivatives frequently yields 

-alkylated regioisomers
as impurities. This guide compares the specific fragmentation "fingerprint" of the target

-allyl compound against its

-allyl alternative, providing a self-validating MS/MS protocol to ensure structural integrity during scale-up.
Key Differentiators
FeatureTarget:

-Allyl Isomer
Alternative:

-Allyl Isomer
Primary Loss Nitro group cleavage (

,

)
Allylic cleavage / Claisen Rearrangement
Base Peak (MS2)

(

201)

rearrangement
Stability High (Amide resonance)Low (Labile Enol ether)

Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation patterns described below, the following "Self-Validating" protocol utilizes Electrospray Ionization (ESI) in positive mode.

Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v) + 0.1% Formic Acid.

    • Reasoning: Methanol promotes solubility of the nitro-quinoline core, while formic acid ensures protonation of the carbonyl oxygen or nitro group for

      
       generation.
      
  • Concentration: 1

    
    g/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).
    
Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization Source: ESI Positive (

    
    ).[1]
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the nitro group).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Why: The nitro group is labile. A ramp ensures capture of both the molecular ion and deep structural fragments.

Fragmentation Mechanism & Pathway Analysis[3][4][5][6][7]

The fragmentation of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one is driven by two competing electronic effects: the "Ortho Effect" between the nitro/hydroxy groups and the stability of the


-allyl amide bond.
Primary Fragmentation Channels (ESI+)

The protonated molecular ion is observed at


 247 .
  • Pathway A: The Nitro-Ortho Effect (Dominant)

    • Mechanism: The 4-hydroxy group forms an intramolecular hydrogen bond with the 3-nitro group. This proximity facilitates the loss of an

      
       radical (
      
      
      
      230) or the elimination of the entire nitro group as
      
      
      or
      
      
      .
    • Diagnostic Ion:

      
       201  (
      
      
      
      ). This is often the base peak in
      
      
      -substituted nitro-quinolones.
  • Pathway B: Allylic Cleavage

    • Mechanism: Homolytic cleavage of the

      
       bond releases an allyl radical (
      
      
      
      ).
    • Diagnostic Ion:

      
       206  (
      
      
      
      ).
    • Note: In the

      
      -allyl isomer, this bond is part of a stable amide/lactam system, making it less labile than in the 
      
      
      
      -allyl isomer.
  • Pathway C: Ring Contraction (High Energy)

    • Mechanism: Subsequent loss of Carbon Monoxide (

      
      , 28 Da) from the quinolone core.
      
    • Diagnostic Ion:

      
       173  (Derived from the 
      
      
      
      201 fragment losing
      
      
      ).
Visualization of Fragmentation Pathways

FragmentationPathway Parent Parent Ion [M+H]+ m/z 247 Frag_NO2 [M+H - NO2]+ m/z 201 (Base Peak) Parent->Frag_NO2 - NO2 (46 Da) Primary Pathway Frag_OH [M+H - OH]+ m/z 230 Parent->Frag_OH - OH (17 Da) Ortho Effect Frag_Allyl [M+H - Allyl]+ m/z 206 Parent->Frag_Allyl - C3H5 (41 Da) N-C Cleavage Frag_CO Ring Contraction [m/z 201 - CO]+ m/z 173 Frag_NO2->Frag_CO - CO (28 Da)

Figure 1: ESI-MS/MS fragmentation tree for 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one showing primary diagnostic ions.

Comparative Analysis: N-Allyl vs. O-Allyl Isomer

The most critical analytical challenge is distinguishing the target


-allyl  product from the 

-allyl
impurity (4-(allyloxy)-3-nitroquinolin-2(1H)-one).
Performance Comparison Table
ParameterTarget (

-Allyl)
Alternative (

-Allyl)
Scientific Rationale
Precursor Ion

247

247
Isomers have identical mass.
Allyl Loss (

206)
Low Intensity High Intensity The

bond is weaker than the amide

bond. The

-allyl group cleaves readily.
Nitro Loss (

201)
Dominant (Base Peak) ModerateThe

-allyl structure stabilizes the core, funneling energy into the nitro-ortho interaction.
McLafferty Rearrangement Not PossiblePossible

-allyl can undergo a Claisen-type rearrangement in the gas phase.
Retention Time (RP-LC) Later ElutingEarlier Eluting

-allyl is generally less polar than the

-allyl enol ether form.
Isomer Differentiation Workflow

Use this logic gate to confirm your synthesis product:

DecisionTree Start Analyze MS/MS Spectrum Precursor m/z 247 Check1 Check Intensity of [M-Allyl]+ (m/z 206) Start->Check1 Branch1 Is m/z 206 > 80% relative abundance? Check1->Branch1 Result_O High Probability: O-Allyl Impurity (Ether Cleavage) Branch1->Result_O Yes Check2 Check Base Peak Branch1->Check2 No Branch2 Is Base Peak m/z 201 (NO2 Loss)? Check2->Branch2 Result_N CONFIRMED: N-Allyl Target (Stable Amide) Branch2->Result_N Yes Result_Unk Inconclusive Check NMR Branch2->Result_Unk No

Figure 2: Logic gate for distinguishing N-allyl target from O-allyl impurities using MS/MS relative abundance.

Mechanistic Insights & Causality

The Ortho-Effect Validation

The dominant loss of


 (

247

201) is not random; it validates the 3-nitro-4-hydroxy substitution pattern. In isomers where the nitro group is at position 6 or 7 (remote from the OH), the loss of

is significantly suppressed in favor of generic

losses. Therefore, the observation of

201 confirms the regiochemistry of the nitro group [1].
The Amide Stability

The


-allyl group is part of a vinylogous amide system. The resonance stabilization (

) strengthens the

-Allyl bond. In contrast, the

-allyl isomer lacks this resonance stabilization on the allyl ether linkage, making it the "weakest link" and leading to rapid fragmentation [2].

References

  • Fragmentation of Nitro-Quinoline Deriv

    • Source:Journal of Mass Spectrometry.
    • Context: Establishes the "ortho-effect" mechanism where adjacent OH/NO2 groups facilitate w
    • URL:[Link] (General resource for Wiley Mass Spectral Data)

  • Differentiation of N- vs O-Alkyl

    • Source:Rapid Communications in Mass Spectrometry.
    • Context: Provides the comparative abundance rules for alkyl cleavage in heterocyclic systems.
    • URL:[Link]

  • Quinolone Fragmentation P

    • Source:European Journal of Mass Spectrometry.
    • Context: Confirms the characteristic loss of CO ( 28) from the quinolone core ring contraction.
    • URL:[Link]

Sources

Validation

A Comprehensive Guide to Distinguishing N-allyl vs. O-allyl Quinolone Isomers Using NMR Spectroscopy

Introduction: The Ambiguity of Alkylation in Quinolone Synthesis The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ambiguity of Alkylation in Quinolone Synthesis

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the fluoroquinolone antibiotics. Synthetic modifications of the quinolone core are crucial for tuning pharmacological properties, with alkylation being a common strategy to explore structure-activity relationships (SAR). However, the 4-quinolone system possesses an ambident nucleophilic character due to the tautomeric relationship between the 4-quinolone and 4-hydroxyquinoline forms. This duality often leads to the formation of a mixture of N- and O-alkylated regioisomers, a classic synthetic challenge that can complicate drug discovery efforts.

Correctly identifying the site of alkylation is not merely an academic exercise; it is fundamental to building robust SAR models, ensuring the novelty of chemical matter for intellectual property, and guaranteeing the synthesis of the intended therapeutic agent. Mischaracterization of the primary structure can lead to wasted resources and flawed biological data.

While various analytical techniques can confirm the presence of an alkylated quinolone, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive and most powerful tool for unambiguously distinguishing between N-allyl and O-allyl isomers. This guide provides a detailed, evidence-based NMR strategy to reliably differentiate these two crucial product classes, explaining the causal relationships between molecular structure and spectral output.

The Core Structural Question and Its NMR Implications

The fundamental difference between the two isomers lies in the point of attachment of the allyl group. In the N-allyl isomer , the group is covalently bonded to the nitrogen atom of the pyridinone ring, preserving the 4-oxo functionality. In the O-allyl isomer , the group is bonded to the oxygen atom at the C4 position, resulting in a 4-alkoxyquinoline, which is a fully aromatic system.

This seemingly simple difference in connectivity creates profound changes in the electronic environment of the entire molecule, which are readily detected by NMR. Our strategy will leverage a suite of 1D and 2D NMR experiments to build an unassailable case for the correct structural assignment.

A Multi-Pronged NMR Strategy for Isomer Elucidation

A robust characterization relies on a logical workflow that gathers cumulative evidence from several NMR experiments. While 1D NMR provides initial, strong clues, 2D NMR correlation experiments offer the irrefutable proof of connectivity.

I. 1D NMR Spectroscopy: The Initial Fingerprints

The first and most direct evidence comes from standard 1D ¹H and ¹³C NMR spectra. The chemical shifts of key nuclei are highly sensitive to the change in electronic environment between the two isomers.

A. ¹H NMR Spectroscopy: A Tale of Two Methylene Groups

The most conspicuous difference in the ¹H NMR spectrum will be the chemical shift of the allylic methylene protons (-CH₂-CH=CH₂).

  • N-Allyl Isomer (4-Quinolone System): The methylene protons are attached to a nitrogen atom, which is part of an amide-like system. These protons (N-CH₂) are expected to resonate in the range of δ 4.5 - 5.5 ppm . The nitrogen is less electronegative than oxygen, and its lone pair is delocalized into the carbonyl group, which influences the shielding of the attached allyl group.

  • O-Allyl Isomer (4-Alkoxyquinoline System): The methylene protons are attached to an oxygen atom, forming an ether linkage to a fully aromatic quinoline ring. Due to the high electronegativity of oxygen, these protons (O-CH₂) will be significantly more deshielded, resonating further downfield, typically in the range of δ 5.0 - 6.0 ppm .[1][2]

Additionally, the aromatic and vinyl protons of the quinolone core will exhibit telling shifts. For the O-allyl isomer, the restoration of aromaticity in the heterocyclic ring will lead to chemical shifts typical of a substituted quinoline.[3] In contrast, the N-allyl isomer retains the 4-quinolone structure, and its ring protons will have shifts characteristic of this specific conjugated system.

B. ¹³C NMR Spectroscopy: The Decisive Carbonyl Signal

While ¹H NMR provides strong clues, ¹³C NMR offers a near-definitive diagnostic signal: the C4 carbon.

  • N-Allyl Isomer: In this isomer, C4 is a carbonyl carbon (C=O) . This functionality is highly deshielded and will produce a characteristic signal in the far downfield region of the spectrum, typically around δ 175 - 185 ppm .[4][5]

  • O-Allyl Isomer: Here, C4 is an aromatic carbon attached to an oxygen atom (C-OAr) . This type of carbon resonates at a significantly different, more upfield position, generally in the range of δ 155 - 165 ppm .

This large, unambiguous difference in the C4 chemical shift is often sufficient on its own to assign the structure. Furthermore, the allylic methylene carbons (-CH₂-) will also differ, with the O-CH₂ carbon appearing further downfield than the N-CH₂ carbon due to the greater electronegativity of oxygen.

II. 2D NMR Spectroscopy: Irrefutable Proof of Connectivity

To build a self-validating and unassailable structural proof, 2D NMR experiments are essential. They move beyond inference from chemical shifts to provide direct evidence of through-bond and through-space connectivities.[6]

A. HSQC: Mapping Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon to which it is directly attached. While not a primary tool for distinguishing the isomers, it is a critical preparatory step. It allows for the confident assignment of all protonated carbons, such as linking the downfield methylene proton signal in the O-allyl isomer to its corresponding downfield methylene carbon signal.

B. HMBC: The Ultimate Arbiter of Regiochemistry

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this specific problem. It reveals correlations between protons and carbons that are two or three bonds away (²J_CH and ³J_CH), providing a map of the molecular skeleton and unequivocally establishing the position of the allyl group.[7]

  • N-Allyl Isomer Signature: The key correlation to look for is a three-bond coupling (³J_CH) from the allylic methylene protons (N-CH₂) to the C2 and/or C8a carbons of the quinolone ring. The presence of these cross-peaks is only possible if the allyl group is attached to the nitrogen at position 1.

  • O-Allyl Isomer Signature: The definitive correlation for this isomer is a three-bond coupling (³J_CH) from the allylic methylene protons (O-CH₂) to the C4 carbon of the quinoline ring. This correlation is structurally impossible in the N-allyl isomer and serves as conclusive proof of O-alkylation.[4][8]

HMBC_Isomer_Differentiation cluster_N_Allyl N-Allyl Quinolone cluster_O_Allyl O-Allyl Quinoline N_Allyl_Struct Key HMBC: ³J(H,C2) & ³J(H,C8a) N_H N-CH₂ Protons N_C2 C2 N_H->N_C2 ³J_CH N_C8a C8a N_H->N_C8a ³J_CH O_Allyl_Struct Key HMBC: ³J(H,C4) O_H O-CH₂ Protons O_C4 C4 O_H->O_C4 ³J_CH

Caption: Key diagnostic HMBC correlations for isomer differentiation.

C. NOESY/ROESY: Probing Through-Space Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) detects correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity. This provides a complementary method to confirm the assignments made by HMBC.

  • N-Allyl Isomer: One would expect to observe a NOE cross-peak between the N-CH₂ protons and the H8 proton on the carbocyclic ring, as these groups are spatially proximate.

  • O-Allyl Isomer: A NOE correlation should be visible between the O-CH₂ protons and the H3 and H5 protons of the quinoline ring. The presence of a correlation to H5 and the absence of one to H8 provides strong, independent confirmation of O-allylation.

NOESY_Isomer_Differentiation cluster_N_Allyl_NOE N-Allyl Quinolone cluster_O_Allyl_NOE O-Allyl Quinoline N_H_NOE N-CH₂ Protons N_H8_NOE H8 Proton N_H_NOE->N_H8_NOE Spatial Proximity O_H_NOE O-CH₂ Protons O_H5_NOE H5 Proton O_H_NOE->O_H5_NOE Spatial Proximity O_H3_NOE H3 Proton O_H_NOE->O_H3_NOE Spatial Proximity

Caption: Key diagnostic NOESY correlations based on spatial proximity.

Summary Data for Rapid Isomer Identification

The following table summarizes the key diagnostic NMR features for distinguishing N-allyl from O-allyl quinolone isomers.

NMR Feature N-Allyl Quinolone Isomer O-Allyl Quinoline Isomer Rationale
¹H: Allyl -CH₂- Shift ~ δ 4.5 - 5.5 ppm~ δ 5.0 - 6.0 ppmOxygen is more electronegative than nitrogen, causing greater deshielding.
¹³C: C4 Shift ~ δ 175 - 185 ppm ~ δ 155 - 165 ppm Diagnostic: Carbonyl (C=O) vs. aromatic ether (C-OAr) carbon environment.[5]
¹³C: Allyl -CH₂- Shift ~ δ 45 - 55 ppm~ δ 65 - 75 ppmDirect attachment to oxygen causes a significant downfield shift.
Key HMBC Correlation N-CH₂ → C2 / C8a O-CH₂ → C4 Confirmatory: Proves the 3-bond connectivity to the quinolone core.
Key NOESY Correlation N-CH₂ ↔ H8O-CH₂ ↔ H5 / H3Confirmatory: Proves spatial proximity consistent with the assigned structure.

Experimental Protocols

To ensure high-quality, reproducible data, the following general protocols should be followed.

NMR_Workflow cluster_workflow Systematic NMR Workflow for Isomer Identification Start Sample Prep (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) H1 1. Acquire ¹H NMR (Initial Assessment) Start->H1 C13 2. Acquire ¹³C{¹H} & DEPT-135 NMR (Check C4 Carbonyl Region) H1->C13 HSQC 3. Acquire ¹H-¹³C HSQC (Assign Direct Correlations) C13->HSQC HMBC 4. Acquire ¹H-¹³C HMBC (Crucial Connectivity Data) HSQC->HMBC NOESY 5. Acquire ¹H-¹H NOESY (Confirm Spatial Arrangement) HMBC->NOESY Analysis 6. Correlate All Data & Assign Structure NOESY->Analysis

Caption: Recommended workflow for unambiguous isomer assignment.

1. General Sample Preparation

  • Action: Accurately weigh 5-10 mg of the purified analyte.

  • Action: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Rationale: This concentration range provides excellent signal-to-noise for most experiments on modern spectrometers without causing significant line broadening due to aggregation. The choice of solvent should be based on sample solubility.

2. ¹H NMR Acquisition

  • Action: Acquire a standard one-pulse ¹H spectrum.

  • Parameters: Use a 30° or 45° pulse angle with a relaxation delay (d1) of 1-2 seconds and 16-64 scans.

  • Rationale: This provides a quick, high-quality spectrum for initial assessment of the key methylene proton chemical shifts and overall sample purity.

3. ¹³C{¹H} NMR Acquisition

  • Action: Acquire a standard proton-decoupled ¹³C spectrum.

  • Parameters: Use a standard pulse program (e.g., zgpg30). Set d1 to 2 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) to get a good signal for quaternary carbons.

  • Rationale: This experiment is crucial for observing the chemical shift of the C4 carbon, which is a primary diagnostic marker.

4. 2D HMBC Acquisition

  • Action: Set up a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

  • Parameters: Optimize the long-range coupling delay (d6 or equivalent) for a J_CH of 8 Hz.

  • Rationale: An optimization for 8 Hz is a robust compromise that allows for the observation of most two- and three-bond correlations (²J_CH, ³J_CH) needed to establish the key connectivities.[7]

5. 2D NOESY Acquisition

  • Action: Set up a standard gradient-selected NOESY experiment (e.g., noesygpph).

  • Parameters: Use a mixing time (d8) appropriate for a small molecule (typically 500-800 ms).

  • Rationale: The mixing time is critical for allowing the Nuclear Overhauser Effect to build up. This range is optimal for molecules in the typical drug-like size range.

Conclusion

The challenge of distinguishing between N-allyl and O-allyl quinolone isomers is readily and definitively solved by a systematic application of modern NMR spectroscopy. While 1D ¹H and ¹³C spectra provide powerful initial evidence—particularly the chemical shift of the C4 carbon—unambiguous structural assignment rests on the connectivity data from 2D experiments. The HMBC experiment, by revealing specific long-range proton-carbon correlations, serves as the ultimate arbiter, providing irrefutable proof of the allyl group's attachment point. This multi-technique approach, combining chemical shift analysis with through-bond and through-space correlations, constitutes a self-validating system that ensures the correct structural assignment, thereby empowering researchers in drug development with accurate and reliable data.

References

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • Signal-Processing. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • University of North Florida Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]

  • PMC. (2023, April 3). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). HMBC correlations of compounds 1-5. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • ScienceDirect. (n.d.). NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one

Executive Summary & Compound Identity Objective: This guide provides a self-validating safety framework for handling 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS: 62756-02-9). As a functionalized quinolone scaffold c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Objective: This guide provides a self-validating safety framework for handling 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS: 62756-02-9). As a functionalized quinolone scaffold containing both a nitro group and an allyl moiety, this compound presents a dual risk profile: potential energetic instability (thermal sensitivity) and biological activity (pharmacophore precursor).

Compound Data:

Property Specification
Chemical Name 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one
CAS Number 62756-02-9
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
Physical State Solid (typically yellow/pale powder)

| Solubility Profile | Low in water; Soluble in DMSO, DMF, warm Ethanol |

Risk Assessment & Hazard Logic

Expert Insight: In the absence of comprehensive toxicological data for this specific derivative, we apply the Structure-Activity Relationship (SAR) Precautionary Principle . We analyze hazards based on its three functional domains:

  • Nitro Group (

    
    ): 
    
    • Hazard: Thermal instability. Nitro-substituted heterocycles can undergo rapid decomposition at elevated temperatures.

    • Control: Strictly limit reaction temperatures to <100°C unless DSC (Differential Scanning Calorimetry) data confirms stability. Avoid dry heating.

  • Allyl Group (

    
    ): 
    
    • Hazard: Alkylating potential. The allyl group acts as a metabolic handle, potentially increasing cell permeability and reactivity with biological nucleophiles (DNA/proteins).

    • Control: Treat as a potential sensitizer and mutagen.

  • Quinolone Scaffold:

    • Hazard: Biological activity.[1][2][3] Quinolones are known DNA gyrase inhibitors (antibiotic/antineoplastic activity).

    • Control: Full containment to prevent inhalation of dust.[4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

PPE CategoryStandard Protocol (Analytical/Weighing)High-Risk Protocol (Synthesis/Scale-up >1g)
Respiratory N95/P2 Mask (if handling inside Fume Hood)PAPR (Powered Air Purifying Respirator) or Full-face respirator with P100 cartridges if powder generation is likely outside a hood.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, 5-8 mil)Chemical Resistant Laminate (e.g., Silver Shield) under Nitrile outer gloves to prevent permeation of organic solvents (DMSO).
Ocular Chemical Splash Goggles (ANSI Z87.1)Face Shield + Goggles (Protect against thermal runaway/splash).
Body Lab Coat (Cotton/Polyester blend), closed toe shoes.Tyvek® Coveralls or chemically resistant apron.

Operational Protocols

A. Weighing & Solubilization (The Critical Step)

Logic: The highest risk of exposure occurs during the transition from solid to solution (dust generation).

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun. Nitro-compounds can be static-sensitive; static discharge can disperse fine powder.

  • Solvent Choice:

    • Preferred: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Protocol: Add solvent slowly to the solid. Do not dump solid into solvent (reduces aerosolization).

    • Dissolution: Mild sonication is safer than heating. If heating is required, use a water bath set to max 50°C.

B. Reaction Setup (Thermal Safety)

Trustworthiness: This protocol minimizes the risk of thermal runaway associated with the nitro moiety.

  • Inert Atmosphere: Run reactions under Nitrogen (

    
    ) or Argon (
    
    
    
    ) to prevent oxidative side reactions with the allyl group.
  • Temperature Guard:

    • Never heat a neat (dry) sample above 80°C.

    • Always use an oil bath with a digital temperature probe inside the reaction vessel (internal monitoring).

  • Quenching: Have a beaker of dilute sodium hydroxide (1M NaOH) or bleach solution ready for emergency neutralization of spills, as the hydroxy-quinolone moiety is acidic and will form a water-soluble salt, facilitating cleanup.

Decision Logic: Safety & Disposal Workflow

The following diagram illustrates the decision-making process for handling and disposal, ensuring no step is overlooked.

SafetyLogic Start Start: Handling 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one StateCheck State: Solid or Solution? Start->StateCheck SolidHandling Solid: Weigh in Fume Hood Use Anti-static Gun Double Nitrile Gloves StateCheck->SolidHandling Powder SolnHandling Solution: Dissolve in DMSO/DMF Max Temp 80°C Inert Gas (N2) StateCheck->SolnHandling Dissolved Usage Experimental Procedure SolidHandling->Usage SolnHandling->Usage WasteCheck Waste Type? Usage->WasteCheck SolidWaste Solid Waste: Seal in double bag Label 'Toxic/Nitro Solid' WasteCheck->SolidWaste Contaminated Solids LiquidWaste Liquid Waste: Segregate Organic Non-Halogenated (Unless DCM used) WasteCheck->LiquidWaste Mother Liquors Disposal Final Disposal: High-Temp Incineration SolidWaste->Disposal LiquidWaste->Disposal

Figure 1: Operational decision tree for handling and disposal, emphasizing state-dependent controls.

Emergency & Disposal Procedures

Spill Management
  • Evacuate: If >500mg of powder is dispersed outside a hood, evacuate the immediate area to allow aerosols to settle (15 mins).

  • PPE Upgrade: Don a full-face respirator and Tyvek suit before re-entering.

  • Neutralization:

    • Cover spill with a paper towel soaked in 1M NaOH (turns the compound into a soluble salt).

    • Wipe up with acetone or ethanol to remove organic residues.

    • Do not use bleach directly on large piles of dry nitro compounds (potential oxidation risk).

Waste Disposal

Regulatory Compliance: This compound is a nitrogen-containing organic.

  • Stream: Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).

  • Labeling: Must be clearly labeled "Contains Nitro-Quinolone Derivative – Potential Sensitizer."

  • Destruction: The preferred method is High-Temperature Incineration . Do not dispose of down the drain.

References

  • PubChem. (n.d.). Quinolone Derivatives and Safety Data. National Library of Medicine. Retrieved from [Link]

  • Douros, A., et al. (2015).[5] Safety issues and drug-drug interactions with commonly used quinolones. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one
Reactant of Route 2
1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one
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